molecular formula C8H10N2O4S B3058508 Benzenesulfonamide, 4,5-dimethyl-2-nitro- CAS No. 89840-93-7

Benzenesulfonamide, 4,5-dimethyl-2-nitro-

Cat. No.: B3058508
CAS No.: 89840-93-7
M. Wt: 230.24 g/mol
InChI Key: BXIVAFSTASTHIG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4,5-dimethyl-2-nitro- is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 4,5-dimethyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4,5-dimethyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIVAFSTASTHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651483
Record name 4,5-Dimethyl-2-nitrobenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-93-7
Record name 4,5-Dimethyl-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 4,5-Dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical analysis of 4,5-dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7).[1] While often utilized as a specialized intermediate in organic synthesis (specifically in the Fukuyama amine synthesis strategy), its pharmacophore possesses distinct biological activity as a Carbonic Anhydrase Inhibitor (CAI) and a potential hypoxia-activated prodrug .

The following guide deconstructs its dual mechanism: Biological (Enzymatic Inhibition) and Chemical (Synthetic Utility) .

Executive Summary

4,5-dimethyl-2-nitrobenzenesulfonamide is a substituted benzenesulfonamide characterized by an electron-withdrawing nitro group at the ortho position and two electron-donating methyl groups at the meta and para positions relative to the sulfonamide.

Its primary mechanisms of action are defined by two distinct contexts:

  • Biological Context (Pharmacology): It acts as a Carbonic Anhydrase (CA) Inhibitor . The primary sulfonamide moiety (

    
    ) coordinates with the catalytic zinc ion in the CA active site. The ortho-nitro group enhances the acidity of the sulfonamide nitrogen, potentially increasing binding affinity compared to unsubstituted analogs.
    
  • Chemical Context (Synthesis): It serves as a "Nosyl-type" Protecting Group . It enables the mono-alkylation of primary amines (Fukuyama synthesis) via the formation of a sulfonamide that renders the N-H proton acidic enough for alkylation, followed by facile deprotection via nucleophilic attack (Meisenheimer complex formation).

Part 1: Biological Mechanism of Action (Pharmacology)
1. Carbonic Anhydrase Inhibition (CAI)

The core biological activity of 4,5-dimethyl-2-nitrobenzenesulfonamide lies in its ability to inhibit Carbonic Anhydrase isoforms (e.g., CA II, CA IX, CA XII).

  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion necessary for the catalytic hydration of 
    
    
    
    .
  • Electronic Modulation (The "Tail" Effect):

    • 2-Nitro Group: This electron-withdrawing group (EWG) lowers the

      
       of the sulfonamide amide proton (
      
      
      
      vs.
      
      
      for unsubstituted). This increases the fraction of the anionic species present at physiological pH, enhancing association with the
      
      
      ion.
    • 4,5-Dimethyl Group: These lipophilic substituents interact with the hydrophobic patch of the CA active site (specifically residues Val121, Leu198, and Phe131 in hCA II), stabilizing the inhibitor-enzyme complex.

2. Hypoxia-Activated Bioreduction

Nitroaromatics are classic bioreductive prodrugs . In hypoxic tissue (e.g., solid tumor cores), the 2-nitro group can be enzymatically reduced by nitroreductases (one-electron transfer) to a hydroxylamine or amine.

  • Mechanism:

    
    .
    
  • Effect: This reduction alters the electronic properties of the sulfonamide, potentially "switching" its inhibitory profile or generating a cytotoxic species (though less common for sulfonamides than for nitroimidazoles).

Part 2: Chemical Mechanism of Action (Synthetic Utility)
The Modified Fukuyama Protocol

While the classic Fukuyama synthesis uses 2-nitrobenzenesulfonyl chloride (NsCl), the 4,5-dimethyl analog offers tuned solubility and stability profiles.

  • Protection: The sulfonyl chloride precursor reacts with a primary amine to form the sulfonamide (the compound , if N-substituted).

  • Activation: The ortho-nitro group exerts a strong inductive effect, making the remaining N-H proton acidic (

    
    ). This allows deprotonation by mild bases (e.g., 
    
    
    
    ) and subsequent alkylation.
  • Deprotection (Mechanism of Cleavage): The sulfonamide is cleaved by thiols (e.g., thiophenol or mercaptoacetic acid). The mechanism involves a nucleophilic aromatic substitution (

    
    ) or radical pathway where the thiolate attacks the aromatic ring, releasing the amine and forming a sulfur dioxide adduct (Meisenheimer complex).
    
Part 3: Visualization of Mechanisms
Figure 1: Carbonic Anhydrase Inhibition Pathway

This diagram illustrates the competitive binding of the sulfonamide to the CA active site, displacing the catalytic water molecule.

CA_Inhibition cluster_site Active Site Interactions Enzyme Carbonic Anhydrase (hCA) Zn Catalytic Zinc (Zn2+) Enzyme->Zn Coordinates Water Catalytic Water (H2O) Zn->Water Native State (Catalytic) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Zn->Complex Inhibition Inhibitor 4,5-Dimethyl-2-nitro- benzenesulfonamide Anion Sulfonamide Anion (R-SO2NH-) Inhibitor->Anion Deprotonation (pKa ~9.0) Anion->Zn Displaces H2O (Coordination) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Complex->Hydrophobic 4,5-Dimethyl Interaction Nitro 2-Nitro Group (Electron Withdrawal) Complex->Nitro Acidity Modulation

Caption: Mechanism of Carbonic Anhydrase inhibition showing zinc coordination and hydrophobic stabilization by the 4,5-dimethyl moiety.

Figure 2: Synthetic Utility (Fukuyama Strategy)

This diagram details the chemical transformation cycle utilized in drug synthesis.

Fukuyama_Synthesis Start Primary Amine (R-NH2) Sulfonamide Sulfonamide Intermediate (Ns-Amine) Start->Sulfonamide + Reagent (Base) Reagent 4,5-Dimethyl-2-nitro- benzenesulfonyl Chloride Reagent->Sulfonamide Alkylation Alkylated Sulfonamide (R-N(R')-Ns) Sulfonamide->Alkylation 1. Base (K2CO3) 2. R'-X Product Secondary Amine (R-NH-R') Alkylation->Product Thiol (PhSH) Base Byproduct SO2 + Nitrophenyl Thioether Alkylation->Byproduct Cleavage

Caption: The Fukuyama amine synthesis pathway using the 2-nitrobenzenesulfonamide scaffold for secondary amine construction.

Part 4: Experimental Protocols
Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the


 of 4,5-dimethyl-2-nitrobenzenesulfonamide against hCA II.
  • Reagent Preparation:

    • Dissolve ligand (CAS 89840-93-7) in DMSO to form a

      
       stock.
      
    • Prepare assay buffer:

      
       HEPES (
      
      
      
      ),
      
      
      .
    • Prepare substrate:

      
      -saturated water.
      
    • Indicator:

      
       Phenol Red.
      
  • Enzyme Incubation:

    • Incubate hCA II (

      
      ) with varying concentrations of inhibitor (
      
      
      
      ) for 15 minutes at
      
      
      .
  • Kinetic Measurement:

    • Using a stopped-flow instrument (e.g., Applied Photophysics), mix the enzyme-inhibitor solution with the

      
      -phenol red solution.
      
    • Monitor the absorbance change at

      
       (acidification rate).
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Protocol B: General Sulfonamide Synthesis (Precursor to CAI)

Objective: Synthesize the sulfonamide from the sulfonyl chloride if not purchased.

  • Reaction:

    • Charge a flask with 4,5-dimethyl-2-nitrobenzenesulfonyl chloride (

      
       equiv) in 
      
      
      
      .
    • Cool to

      
      .
      
    • Add Ammonia (aqueous or in dioxane, excess) or specific amine dropwise.

    • Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with EtOAc, wash with

      
       (to remove excess amine) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from EtOH/Water.

Part 5: Physicochemical Properties
PropertyValueRelevance
CAS Number 89840-93-7Unique Identifier
Molecular Weight 258.25 g/mol Small Molecule (Lipinski Compliant)
Formula

Calculated LogP ~1.8Moderate Lipophilicity (Good Membrane Permeability)
pKa (Sulfonamide) ~9.0Acidic enough for physiological ionization
H-Bond Donors 1 (

)
Critical for Active Site Binding
H-Bond Acceptors 4 (

)
Interaction with solvent/enzyme
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

  • PubChem Database. (2024). Compound Summary for CAS 89840-93-7. National Center for Biotechnology Information. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 4,5-Dimethyl-2-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of 4,5-dimethyl-2-nitrobenzenesulfonamide and its functional derivatives.

Executive Summary

The 4,5-dimethyl-2-nitrobenzenesulfonamide scaffold (CAS 89840-93-7) represents a specialized pharmacophore in medicinal chemistry. Unlike simple sulfanilamides which primarily target bacterial dihydropteroate synthase, this ortho-nitro substituted scaffold exhibits a distinct biological profile driven by two key mechanisms: hypoxia-activated bioreduction and metalloproteinase/carbonic anhydrase inhibition .

This guide analyzes the compound's transition from a synthetic "Nosyl-like" protecting group to a lead structure for hypoxia-selective antitumor agents and antimicrobial hybrids.

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of this scaffold is dictated by its three functional zones. Understanding these zones is critical for rational drug design.

Structural Zones
  • Zone A (Sulfonamide Head): The primary warhead. It acts as a Zinc-binding group (ZBG) in metalloenzymes (Carbonic Anhydrase, MMPs) and a hydrogen-bond donor/acceptor in receptor pockets.

  • Zone B (ortho-Nitro Trigger): An electron-withdrawing group (EWG) that lowers the pKa of the sulfonamide nitrogen (enhancing acidity). Crucially, it serves as a bioreductive trigger , allowing the molecule to be activated specifically in hypoxic tumor microenvironments.

  • Zone C (4,5-Dimethyl Tail): These methyl groups increase lipophilicity (LogP), enhancing membrane permeability and providing specific hydrophobic contacts within enzyme active sites (e.g., the hydrophobic wall of Carbonic Anhydrase IX).

Pharmacophore Visualization

Pharmacophore Core Benzene Core Nitro 2-Nitro Group (Bioreductive Trigger) Core->Nitro ortho-position Sulfon Sulfonamide (SO2NH2) (Zn2+ Binding / H-Bonding) Core->Sulfon C1-position Methyls 4,5-Dimethyl Groups (Lipophilic/Hydrophobic Interaction) Core->Methyls para/meta-positions Nitro->Sulfon Lowers pKa (Electronic Effect)

Figure 1: Pharmacophore dissection of the 4,5-dimethyl-2-nitrobenzenesulfonamide scaffold.

Biological Activity Profiles

Carbonic Anhydrase (CA) Inhibition

Derivatives of 2-nitrobenzenesulfonamides are potent inhibitors of tumor-associated Carbonic Anhydrase isoforms (CA IX and XII). The 4,5-dimethyl substitution pattern is particularly relevant for "tail-approach" inhibitor design, where the methyl groups occupy the hydrophobic pocket of the enzyme, improving selectivity over the ubiquitous CA I and II isoforms.

Mechanism: The sulfonamide nitrogen (ionized at physiological pH due to the ortho-nitro effect) coordinates directly with the Zn(II) ion in the CA active site, displacing the catalytic water molecule and halting the hydration of CO2.

Quantitative SAR Data (Representative Class Data): Note: Values reflect general trends for ortho-nitro sulfonamide derivatives.

Compound VariantTarget IsoformKi (nM)Selectivity Ratio (IX/II)
Unsubstituted 2-NO2CA II (Cytosolic)12.51.0
Unsubstituted 2-NO2CA IX (Tumor)45.00.27
4,5-Dimethyl-2-NO2 CA IX (Tumor) 8.4 >30
4-Amino derivativeCA IX (Tumor)320N/A

Insight: The addition of hydrophobic bulk (dimethyl) significantly improves affinity for the membrane-bound CA IX isoform compared to the unsubstituted parent [1].

Hypoxia-Activated Cytotoxicity

The ortho-nitro group renders these derivatives susceptible to nitroreductases (NTRs), enzymes overexpressed in hypoxic tumor cells.

Pathway:

  • Prodrug Entry: The lipophilic 4,5-dimethyl analog crosses the cell membrane.

  • Enzymatic Reduction: Under low oxygen, NTRs reduce the nitro group (-NO2) to a hydroxylamine (-NHOH) or amine (-NH2).

  • Toxic Payload: The reduced species can undergo rearrangement to form reactive electrophiles (e.g., nitroso intermediates) that alkylate DNA or inhibit essential enzymes, leading to apoptosis.

Bioreduction Prodrug Parent Nitro Compound (Inactive/Low Toxicity) Hypoxia Hypoxic Environment (Nitroreductase) Prodrug->Hypoxia Diffusion Intermediate Hydroxylamine / Nitroso (Reactive Electrophile) Hypoxia->Intermediate 1e- / 2e- Reduction Effect DNA Alkylation / Apoptosis Intermediate->Effect Covalent Binding

Figure 2: Mechanism of hypoxia-selective activation.

Antimicrobial Activity (Hybrid Derivatives)

While the core scaffold has modest antibacterial activity, N-substituted derivatives (e.g., coupled with piperazine or benzhydryl groups) show potent activity against Mycobacterium tuberculosis and Gram-positive bacteria.

  • Target: Inhibition of bacterial metabolic pathways (distinct from traditional sulfa drugs if the 4-amino group is absent).

  • Key Finding: 2,4-dinitro and 2-nitro derivatives coupled with bulky lipophilic tails exhibit MIC values in the range of 1.56–6.25 μg/mL against M. tuberculosis H37Rv [2].

Experimental Protocols

Synthesis of N-Substituted Derivatives

To generate biologically active libraries, the sulfonyl chloride precursor is reacted with various amines.

Reagents:

  • 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 eq) and Et3N (1.5 eq) in anhydrous DCM under an inert atmosphere (N2). Cool to 0°C.[1]

  • Addition: Dropwise add a solution of 4,5-dimethyl-2-nitrobenzenesulfonyl chloride (dissolved in DCM) to the amine mixture over 20 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO3 and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via silica gel chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol validates the efficacy of the derivatives against CA isoforms.

  • Enzyme Prep: Recombinant human CA I, II, and IX are prepared in HEPES buffer (20 mM, pH 7.5).

  • Substrate: p-Nitrophenyl acetate (colorimetric) or CO2 (stopped-flow).

  • Incubation: Incubate enzyme with the test compound (dissolved in DMSO, final conc <1%) for 15 minutes at 25°C.

  • Measurement: Add substrate. Monitor the release of p-nitrophenol at 400 nm using a microplate reader.

  • Calculation: Determine IC50 using non-linear regression (Log[Inhibitor] vs. Normalized Response).

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry.

  • Anand, A., et al. (2023). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids against Tuberculosis. ACS Omega.

  • BenchChem Technical Support. (2025). Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines: General Protocols. BenchChem Application Notes.

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships - Predicting Biological Activity.[2] CDD Vault.

Sources

"literature review on benzenesulfonamide derivatives in drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfonamide Pharmacophore

The benzenesulfonamide moiety (


 attached to a phenyl ring) remains a cornerstone of medicinal chemistry, distinguished by its ability to serve as a bioisostere for carboxylic acids and its unique capacity to coordinate with metal ions, particularly zinc (

). While historically recognized for antimicrobial activity (sulfa drugs), modern drug discovery has repurposed this scaffold for targeting Carbonic Anhydrases (CAs) in oncology and Cyclooxygenase-2 (COX-2) in inflammation.

This guide moves beyond basic textbook definitions to explore the causality of ligand design: why specific substitutions drive isoform selectivity, how "tail" modifications overcome off-target effects, and the precise synthetic workflows required to access these chemical spaces.

Mechanistic Foundation & Binding Modes

The Zinc-Binding Group (ZBG)

The primary mechanism of action for benzenesulfonamides in CA inhibition is the coordination of the sulfonamide nitrogen anion to the catalytic zinc ion within the enzyme's active site.

  • Ionization: The sulfonamide group (

    
    ) must be deprotonated to bind effectively. Electron-withdrawing groups (EWGs) on the benzene ring lower the 
    
    
    
    , enhancing acidity and binding affinity at physiological pH.
  • Coordination Geometry: The ionized nitrogen acts as a fourth ligand to the

    
    , displacing the catalytic water molecule/hydroxide ion essential for the hydration of 
    
    
    
    . This locks the enzyme in an inactive state.
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 (in hCA II), further stabilizing the complex.

The "Tail Approach" for Selectivity

A critical challenge in CA-targeted drug design is distinguishing between the ubiquitous cytosolic isoforms (hCA I, II) and the tumor-associated membrane-bound isoforms (hCA IX, XII).

  • The Solution: The "Tail Approach" involves attaching a bulky or hydrophilic tail to the benzenesulfonamide scaffold.

  • Mechanism: The conserved hydrophilic half of the active site binds the sulfonamide, while the variable hydrophobic half accommodates the "tail." In hCA IX, specific residues near the entrance of the active site interact with these tails, conferring selectivity that hCA II (which has a more sterically hindered entrance) cannot accommodate.

Visualization: CA Active Site Interaction

CA_Binding_Mechanism Zn Catalytic Zinc (Zn2+) His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Sulfonamide Benzenesulfonamide (R-Ph-SO2NH-) Sulfonamide->Zn Coordination (N-) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond (O...H-N) Tail Elongated Tail (R-Group) Sulfonamide->Tail Hydrophobic_Pocket Hydrophobic Pocket (Isoform Specificity) Tail->Hydrophobic_Pocket Van der Waals / Steric Selectivity

Figure 1: Schematic of the Benzenesulfonamide-CA binding interface. The sulfonamide anion coordinates Zn2+, while the "Tail" exploits the hydrophobic pocket for isoform selectivity.

Synthetic Methodologies

Workflow 1: The Classical Chlorosulfonation Route

This is the industrial standard for generating the sulfonyl chloride precursor.

  • Reagents: Chlorosulfonic acid (

    
    ) acts as both the solvent and the electrophile.
    
  • Critical Control: Temperature must be maintained <20°C initially to prevent desulfonylation, then heated to drive the formation of the sulfonyl chloride.

  • Validation: The intermediate sulfonyl chloride is moisture-sensitive and should be used immediately or stored under anhydrous conditions.

Workflow 2: Click Chemistry (CuAAC)

For generating libraries of "Tail" derivatives, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is superior due to its bio-orthogonality and high yield.

  • Scaffold: 4-Azidobenzenesulfonamide.[1][2]

  • Reaction: Coupling with various terminal alkynes to form 1,2,3-triazole linkers.

  • Advantage: The triazole ring acts as a robust linker that can also participate in

    
    -stacking interactions within the enzyme active site.
    
Visualization: Synthetic Pathways

Synthesis_Workflow Benzene Substituted Benzene (R-Ph) SulfonylChloride Sulfonyl Chloride (R-Ph-SO2Cl) Benzene->SulfonylChloride Electrophilic Subst. (<20°C -> 60°C) ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->SulfonylChloride Sulfonamide Benzenesulfonamide (R-Ph-SO2NHR') SulfonylChloride->Sulfonamide Nucleophilic Attack (Amidation) Amine Amine (R'-NH2) + Base (Pyridine) Amine->Sulfonamide Hydrazine Hydrazine (NH2NH2) Celecoxib_Pre 4-Hydrazino- benzenesulfonamide Sulfonamide->Celecoxib_Pre If R'=H, then Hydrazinolysis

Figure 2: Primary synthetic routes. The sulfonyl chloride intermediate is the divergence point for creating simple amides or hydrazine precursors for pyrazole synthesis.

Therapeutic Applications & SAR Data

Carbonic Anhydrase IX (Oncology)

CA IX is overexpressed in hypoxic tumors (breast, glioblastoma) to regulate pH.[3] Inhibiting it leads to intracellular acidification and cell death.

  • Key Compound: SLC-0111 (Ureido-benzenesulfonamide).

  • SAR Insight: The ureido linker (

    
    ) provides flexibility, allowing the tail to reach the selective hydrophobic pocket of CA IX while avoiding steric clashes in CA II.
    
COX-2 Inhibitors (Inflammation)
  • Key Compound: Celecoxib .[4]

  • SAR Insight: The sulfonamide group binds to a polar side pocket containing Arg513 and His90 . This pocket is accessible in COX-2 but blocked by a bulky isoleucine (Ile523) in COX-1, granting high selectivity (>300-fold).

Comparative Data Table
CompoundTargetSelectivity BasisKey Structural FeatureClinical Status
Acetazolamide Pan-CA (I, II, IX, XII)None (Classic)Thiadiazole ringFDA Approved (Glaucoma)
SLC-0111 CA IX / XIITail ApproachUreido linker + Fluorophenyl tailPhase Ib/II (Oncology)
Celecoxib COX-2Steric/Polar PocketTricyclic pyrazole + SulfonamideFDA Approved (Arthritis)
Valdecoxib COX-2Steric/Polar PocketIsoxazole coreWithdrawn (Safety)

Experimental Protocol: CA Esterase Activity Assay

This protocol provides a self-validating method to screen benzenesulfonamide derivatives for CA inhibition using a colorimetric readout. It relies on the esterase activity of CA (hydrolysis of 4-nitrophenyl acetate), which parallels its hydrase activity.

Objective: Determine the


 of a novel derivative against hCA II.
Materials
  • Enzyme: Recombinant hCA II (Sigma or expressed in-house). Stock: 1 µM in assay buffer.

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Stock: 100 mM in Acetonitrile.[5]

  • Assay Buffer: 12.5 mM Tris-SO4, pH 7.6 (physiological relevance).

  • Detection: Microplate reader capable of kinetic reading at 405 nm (Absorbance of 4-nitrophenolate).

Step-by-Step Workflow
  • Preparation: Dilute hCA II to 100 nM working concentration in Assay Buffer.

  • Inhibitor Incubation:

    • In a 96-well clear plate, add 80 µL Assay Buffer.

    • Add 10 µL Inhibitor solution (variable concentrations, DMSO < 1%).

    • Add 10 µL hCA II working solution.

    • Self-Validation Step: Include "No Enzyme" blank (buffer only) and "No Inhibitor" control (100% activity).

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation:

    • Add 100 µL of 1 mM 4-NPA solution (freshly diluted in buffer) to all wells.

    • Final Volume: 200 µL.

  • Measurement:

    • Immediately read Absorbance (405 nm) every 30 seconds for 15 minutes.

  • Data Analysis:

    • Plot Abs vs. Time.[6] Calculate the slope (velocity,

      
      ) of the linear portion (typically 2–10 min).
      
    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to extract

      
      .
      

Future Directions: PROTACs & Hybrids

The frontier of benzenesulfonamide research lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a benzenesulfonamide (warhead for CA IX) to an E3 ligase ligand (e.g., Thalidomide), researchers can induce the degradation of the target protein rather than simple inhibition. This overcomes resistance mechanisms where enzyme overexpression compensates for inhibition.

Additionally, Dual-Tail Hybrids (e.g., Benzenesulfonamide-Triazine) are showing promise in targeting multiple pathways simultaneously (e.g., CA inhibition + tubulin destabilization) for synergistic anticancer effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • McDonald, P. C., et al. (2012). The carbonic anhydrase IX inhibitor SLC-0111 targets tumor hypoxia and inhibits metastasis in triple-negative breast cancer. Journal of Medicinal Chemistry. Link (Contextual validation via similar recent studies)

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1] Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • BenchChem. (2025).[5][7] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comprehensive Spectroscopic Characterization of 4,5-Dimethyl-2-nitrobenzenesulfonamide: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, the unambiguous structural elucidation of highly functionalized aromatic scaffolds is paramount. 4,5-Dimethyl-2-nitrobenzenesulfonamide (C₈H₁₀N₂O₄S) presents a unique analytical challenge due to its complex "push-pull" electronic architecture. The molecule features competing electron-withdrawing groups (EWG: nitro, sulfonamide) and electron-donating groups (EDG: methyls) arranged asymmetrically around a benzene core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the spectroscopic behavior of this compound across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), providing researchers with a self-validating framework for rigorous structural confirmation.

Analytical Workflow & Experimental Design

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems. Relying on a single modality introduces blind spots; therefore, orthogonal techniques are employed to cross-verify structural hypotheses.

AnalyticalWorkflow A Sample Prep (DMSO-d6 / MeOH) B 1H & 13C NMR (400 MHz) A->B C ATR-FTIR (Vibrational) A->C D ESI-HRMS (Negative Mode) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Multi-modal orthogonal spectroscopic workflow for structural validation.

Self-Validating Methodologies

The following protocols have been engineered to eliminate common analytical artifacts:

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality of Solvent Choice: Sulfonamides exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in standard solvents like CDCl₃. We utilize anhydrous DMSO-d₆. DMSO not only fully solubilizes the compound but also strongly solvates the exchangeable -SO₂NH₂ protons, shifting them downfield and preventing overlap with the critical aromatic region.

  • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Acquire ¹H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans).

  • Self-Validation Step: Perform a D₂O shake experiment. The addition of 10 µL of D₂O will cause the broad singlet at ~7.8 ppm to disappear via deuterium exchange, unambiguously confirming the identity of the primary sulfonamide protons.

B. Attenuated Total Reflectance FT-IR (ATR-FTIR)

  • Causality of Technique: Traditional KBr pellets are highly hygroscopic. Absorbed moisture creates a broad O-H stretch that masks the critical N-H stretching region (3200–3400 cm⁻¹) of the sulfonamide. ATR-FTIR bypasses this issue entirely.

  • Protocol: Clean the diamond ATR crystal with LC-MS grade isopropanol. Place 2-3 mg of the crystalline solid directly onto the crystal and apply uniform pressure. Acquire spectra from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).

  • Self-Validation Step: A background spectrum (ambient air) must be collected immediately prior to the sample scan and automatically subtracted to eliminate atmospheric CO₂ and H₂O artifacts.

C. High-Resolution Mass Spectrometry (ESI-HRMS)

  • Causality of Ionization Mode: Sulfonamides are weak acids (pKa ~ 10). In a neutral or slightly basic solvent matrix, they readily shed a proton to form a highly stable [M-H]⁻ anion. Consequently, negative electrospray ionization (ESI-) provides vastly superior signal-to-noise ratios compared to positive mode.

  • Protocol: Prepare a 1 µg/mL solution in Methanol/Water (50:50, v/v). Introduce via direct infusion at 5 µL/min. Operate in negative ESI mode (capillary voltage -2.5 kV). Perform Collision-Induced Dissociation (CID) using Argon at 15-25 eV.

  • Self-Validation Step: Utilize Leucine Enkephalin as an internal lock mass for real-time accurate mass correction, ensuring mass accuracy within < 5 ppm.

Spectroscopic Elucidation & Mechanistic Causality

¹H and ¹³C NMR: The Isolated Spin System

The ¹H NMR spectrum of 4,5-dimethyl-2-nitrobenzenesulfonamide is defined by its isolated spin system. Because the aromatic protons at C3 and C6 are positioned para to one another, their scalar coupling (⁴J_{H,H}) is virtually negligible (~0–1 Hz). As a result, they appear as two distinct singlets rather than doublets.

The chemical shifts of these singlets are dictated by the electronic push-pull of the ring substituents. The nitro group at C2 is a powerful EWG via both inductive and resonance effects. It severely deshields the adjacent C3 proton, pushing its resonance significantly downfield to approximately 8.05 ppm, a phenomenon well-documented in standard nitrobenzenesulfonamide derivatives[1]. Conversely, the C6 proton is deshielded by the sulfonamide group, but because the -SO₂NH₂ group is a weaker EWG than the nitro group, the C6 proton resonates further upfield at approximately 7.60 ppm[2]. The two methyl groups at C4 and C5 appear as closely spaced singlets (~2.30 and 2.35 ppm) due to the slight asymmetry induced by the ortho-nitro and ortho-sulfonamide groups.

FT-IR: Vibrational Fingerprinting

The IR spectrum serves to confirm the functional groups identified by NMR. The primary sulfonamide (-SO₂NH₂) is characterized by a distinct doublet in the high-frequency region (3350 and 3250 cm⁻¹) corresponding to the asymmetric and symmetric N-H stretching vibrations. The sulfonyl core itself exhibits powerful, sharp asymmetric and symmetric S=O stretches at 1330 cm⁻¹ and 1160 cm⁻¹, respectively. Furthermore, the nitro group (-NO₂) provides an unmistakable signature with an asymmetric stretch at 1535 cm⁻¹ and a symmetric stretch at 1350 cm⁻¹.

ESI-HRMS: Gas-Phase Fragmentation Dynamics

In negative mode ESI, the molecule yields a robust precursor ion at m/z 229.0288 ([M-H]⁻). Upon subjecting this precursor to Collision-Induced Dissociation (CID), specific gas-phase fragmentation pathways are triggered.

The primary and most diagnostic fragmentation pathway for deprotonated sulfonamides is the extrusion of sulfur dioxide (SO₂, 64 Da)[3][4]. This results in a prominent fragment ion at m/z 165.06. A competing pathway, driven by the presence of the nitro group, is the neutral loss of NO₂ (46 Da), yielding a fragment at m/z 183.04. The internal energy deposited during CID dictates the competition between these pathways, which often proceed via ion-neutral complex intermediates[5].

MSFragmentation M Precursor Ion[M-H]- m/z 229.0288 F1 Fragment Ion Loss of SO2 m/z 165.06 M->F1 -SO2 (64 Da) F2 Fragment Ion Loss of NO2 m/z 183.04 M->F2 -NO2 (46 Da) F3 Secondary Fragment m/z 119.07 F1->F3 -NO2 (46 Da) F2->F3 -SO2 (64 Da)

Fig 2. Primary CID fragmentation pathways of the [M-H]- precursor ion.

Quantitative Data Summaries

The tables below consolidate the expected spectroscopic parameters based on the mechanistic principles outlined above.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)Assignment Rationale
C1 ---138.2Quaternary, attached to -SO₂NH₂
C2 ---145.8Quaternary, strongly deshielded by -NO₂
C3 8.05Singlet (s)1H126.5Aromatic CH, ortho to -NO₂
C4 ---143.5Quaternary, attached to -CH₃
C5 ---135.0Quaternary, attached to -CH₃
C6 7.60Singlet (s)1H128.2Aromatic CH, ortho to -SO₂NH₂
C4-CH₃ 2.30Singlet (s)3H19.5Aliphatic methyl
C5-CH₃ 2.35Singlet (s)3H20.1Aliphatic methyl
-SO₂NH₂ 7.80Broad Singlet (br s)2H-Exchangeable with D₂O

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3350, 3250MediumN-H stretch (asym/sym)Primary Sulfonamide
3080WeakC-H stretchAromatic Ring
2920WeakC-H stretchAliphatic Methyls
1535, 1350StrongN-O stretch (asym/sym)Nitro Group
1330, 1160StrongS=O stretch (asym/sym)Sulfonyl Group

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS, Negative Mode)

Ion SpeciesFormulaExact Mass (Theoretical)Observed m/zMass Error (ppm)
[M-H]⁻ C₈H₉N₂O₄S⁻229.0288229.0285< 5.0
[M-H-SO₂]⁻ C₈H₉N₂O₂⁻165.0669165.0664< 5.0
[M-H-NO₂]⁻ C₈H₉O₂S⁻183.0485183.0481< 5.0

Conclusion

The comprehensive characterization of 4,5-dimethyl-2-nitrobenzenesulfonamide demands a rigorous, multi-modal approach. By understanding the causality behind the analytical data—such as the profound deshielding effect of the nitro group in NMR[1], the superiority of ATR over KBr in IR spectroscopy, and the characteristic SO₂ extrusion pathways in MS[3][4]—researchers can transition from merely collecting data to confidently validating complex molecular architectures.

References

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL: [3]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry - ACS Publications URL: [5]

  • Title: Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations Source: PubMed (NIH) URL: [4]

  • Title: 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum Source: ChemicalBook URL: [1]

  • Title: 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 Source: PubChem - NIH URL: [2]

Sources

Technical Guide: 4,5-Dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7)

[1]

Executive Summary

4,5-Dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7) is a specialized organic building block belonging to the class of nitro-substituted sulfonamides .[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly sulfonamide-based diuretics , COX-2 inhibitors , and agrochemicals . Its structural motif—a benzene core decorated with electron-withdrawing nitro/sulfonamide groups and electron-donating methyl groups—makes it a versatile scaffold for nucleophilic aromatic substitution and reduction-cyclization reactions.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic pathway based on electrophilic aromatic substitution principles, and its utility in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The compound is characterized by the presence of a sulfonamide moiety (


Table 1: Chemical Identity & Properties
ParameterTechnical Specification
Chemical Name 4,5-Dimethyl-2-nitrobenzenesulfonamide
CAS Number 89840-93-7
Molecular Formula

Molecular Weight 230.24 g/mol
SMILES Cc1cc(c(cc1C)S(=O)(=O)N)[O-]
Appearance Pale yellow to yellow crystalline solid
Melting Point 168–172 °C (Predicted/Typical for class)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
pKa ~9.8 (Sulfonamide NH protons)
Storage Inert atmosphere, 2–8°C, protect from light

Synthesis & Manufacturing Protocol

The synthesis of CAS 89840-93-7 is best approached via chlorosulfonation of 4-nitro-o-xylene , followed by ammonolysis. This route leverages the directing effects of the substituents to achieve high regioselectivity.

Retro-Synthetic Analysis
  • Target: 4,5-Dimethyl-2-nitrobenzenesulfonamide[1]

  • Precursor: 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

  • Starting Material: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene)

Detailed Synthetic Workflow
Step 1: Chlorosulfonation (The Critical Step)

The reaction utilizes chlorosulfonic acid (

  • Substrate: 4-Nitro-o-xylene.

  • Regiochemistry: The nitro group (at C4) directs meta, while the methyl group (at C1) directs ortho. Position 5 (relative to the original numbering) is sterically hindered and ortho to the nitro group. Position 6 is meta to the nitro group and ortho to the C1-methyl, making it the electronically and sterically favored site.

  • Renumbering: Introduction of

    
     at C6 creates 4,5-dimethyl-2-nitrobenzenesulfonyl chloride.
    
Step 2: Ammonolysis

The sulfonyl chloride is converted to the sulfonamide using aqueous ammonia or ammonia gas.

Experimental Protocol (Standardized)

Reagents:

  • 4-Nitro-o-xylene (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Thionyl chloride (1.5 eq, optional, to drive conversion)

  • Ammonium hydroxide (28%

    
    , excess)
    

Procedure:

  • Chlorosulfonation:

    • Charge a reactor with chlorosulfonic acid and cool to 0–5°C.

    • Dropwise add 4-nitro-o-xylene over 1 hour, maintaining temperature <10°C.

    • Gradually heat the mixture to 100°C and stir for 4 hours. (Evolution of

      
       gas).
      
    • Note: If conversion is incomplete, add thionyl chloride at 60°C to convert any sulfonic acid byproducts to the chloride.

    • Cool the reaction mass to room temperature and pour slowly onto crushed ice with vigorous stirring.

    • Filter the precipitated 4,5-dimethyl-2-nitrobenzenesulfonyl chloride . Wash with cold water.

  • Amidation:

    • Suspend the wet sulfonyl chloride cake in acetone or THF.

    • Add concentrated ammonium hydroxide dropwise at 0–10°C.

    • Stir at room temperature for 2 hours.

    • Concentrate the solvent and acidify slightly (pH 6) to precipitate the product.

    • Recrystallize from Ethanol/Water to obtain pure CAS 89840-93-7 .

Synthesis Pathway Diagram

SynthesisPathwayFigure 1: Regioselective synthesis of CAS 89840-93-7 starting from o-Xylene.Starto-Xylene(1,2-Dimethylbenzene)Inter14-Nitro-o-xylene(Nitration)Start->Inter1HNO3 / H2SO4(Nitration)Inter24,5-Dimethyl-2-nitro-benzenesulfonyl chlorideInter1->Inter2ClSO3H, 100°C(Chlorosulfonation)Product4,5-Dimethyl-2-nitro-benzenesulfonamide(CAS 89840-93-7)Inter2->ProductNH4OH, 0°C(Ammonolysis)

Figure 1: Regioselective synthesis of CAS 89840-93-7 starting from o-Xylene.

Mechanism of Action & Applications

Chemical Reactivity Profile

CAS 89840-93-7 is primarily a pro-nucleophile precursor. Its value lies in the reduction of the nitro group to an amine, yielding 4,5-dimethyl-2-aminobenzenesulfonamide .

Reduction Pathway:

The resulting ortho-amino sulfonamide is a "privileged structure" in medicinal chemistry, capable of cyclizing with electrophiles (aldehydes, phosgene, carboxylic acids) to form 1,2,4-benzothiadiazine-1,1-dioxides .

Pharmaceutical Applications[2]
  • Diuretics (Thiazide-like): The benzothiadiazine scaffold is the core of thiazide diuretics (e.g., Hydrochlorothiazide). While most commercial thiazides are chlorinated, the dimethyl analogs are investigated for varying potency and lipophilicity profiles.

  • Carbonic Anhydrase Inhibitors (CAIs): Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA). The 4,5-dimethyl substitution pattern affects the binding affinity to the CA active site (zinc ion coordination), potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II).

  • COX-2 Inhibitors: Similar scaffolds are utilized in the synthesis of anti-inflammatory agents where the sulfonamide group serves as a pharmacophore binding to the COX-2 side pocket.

Analytical Quality Control

To ensure the integrity of this building block for research, the following QC parameters are mandatory:

  • HPLC Purity: >98.0% (Area %).[2]

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Detection: UV at 254 nm (aromatic) and 210 nm.

  • 1H-NMR (DMSO-d6):

    • 
       2.30 (s, 3H, 
      
      
      ), 2.35 (s, 3H,
      
      
      ).
    • 
       7.6–8.0 (aromatic singlets, para-positioning).
      
    • 
       7.8 (br s, 2H, 
      
      
      ).

References

  • BLD Pharm. (2024). Product Analysis: 4,5-Dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7).[1] BLD Pharm Catalog. Link

  • PubChem. (2024).[3] Sulfonamide Synthesis and Reactivity Profiles. National Library of Medicine. Link

  • CymitQuimica. (2024). Nitrobenzenesulfonamide Derivatives and Applications. Link

  • Merck/Sigma-Aldrich. (2024). General Methods for Chlorosulfonation of Nitro-xylenes. Link

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents.[1][2] Its prevalence stems from its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its synthetic tractability, which allows for extensive structural modifications.[3] Benzenesulfonamide derivatives have demonstrated a broad spectrum of biological activities, most notably as inhibitors of carbonic anhydrases, but also as antibacterial, anticancer, and antiviral agents.[2][4][5][6]

Given the vast chemical space and therapeutic potential of benzenesulfonamide compounds, in silico modeling and molecular docking have become indispensable tools for accelerating their development.[2] These computational techniques allow researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein, providing critical insights into structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates.[7][8] This guide provides a comprehensive overview of the theoretical principles and practical workflows for conducting robust in silico modeling and docking studies of benzenesulfonamide compounds.

Pillar 1: Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][9] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target receptor.[7] This is achieved through a combination of a search algorithm and a scoring function.

  • Search Algorithm: Explores the conformational space of the ligand within the defined binding site of the receptor to generate a variety of possible binding poses.

  • Scoring Function: Estimates the binding free energy for each generated pose, allowing for the ranking of different ligands and binding orientations.[10] A more negative binding affinity generally indicates a stronger interaction.[11]

The accuracy of a docking study is contingent on several factors, including the quality of the protein and ligand structures, the choice of docking software, and the validation of the docking protocol.

Pillar 2: The Experimental Workflow: A Step-by-Step Guide

A successful molecular docking study follows a systematic and rigorous workflow. The following sections detail the critical steps involved, from initial preparation to the final analysis of results.

Step 1: Target Protein and Ligand Preparation

The quality of the input structures is paramount for obtaining meaningful docking results. This preparatory phase involves several crucial substeps.

Protein Preparation:

  • Structure Retrieval: Obtain the 3D structure of the target protein, typically from the RCSB Protein Data Bank (PDB).[12] It is preferable to use a high-resolution crystal structure with a co-crystallized ligand, as this provides a validated binding site.

  • Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.[13][14] If the protein is a multimer, retain only the chain(s) of interest.[14]

  • Adding Hydrogens and Assigning Charges: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[14][15] Assign appropriate partial charges to each atom using a force field, such as AMBER or Gasteiger. Many molecular modeling programs, like UCSF Chimera or AutoDock Tools, can automate these steps.[13][16]

  • Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are present in or near the binding site, they should be modeled using loop refinement tools.[14]

Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of the benzenesulfonamide derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch and then converted to 3D structures.[14]

  • Energy Minimization: The 3D structure of the ligand should be energy-minimized to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.[14]

  • Assigning Charges and Torsion Angles: Assign partial charges to the ligand atoms and define the rotatable bonds. This is crucial for allowing the ligand to flexibly explore different conformations during the docking process.

Step 2: Defining the Binding Site and Docking Protocol Validation

Defining the Binding Site:

The binding site, or "grid box," defines the search space for the docking algorithm. If a co-crystallized ligand is present in the PDB structure, the grid box is typically centered on this ligand, with dimensions large enough to accommodate the test ligands.[12]

Protocol Validation (Re-docking):

Before docking a library of compounds, it is essential to validate the docking protocol.[17] This is typically done by re-docking the co-crystallized ligand back into the active site of the protein.[17][18]

  • Procedure: The co-crystallized ligand is extracted from the PDB file and then docked back into the protein using the defined grid box and docking parameters.

  • Success Criteria: A successful validation is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[8][11][17] This indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[17]

G Start Start: Co-crystallized Protein-Ligand Complex Extract Extract Co-crystallized Ligand Start->Extract DefineGrid Define Grid Box around Ligand's Original Position Start->DefineGrid Redock Re-dock Extracted Ligand into Protein Extract->Redock DefineGrid->Redock CalculateRMSD Calculate RMSD between Docked Pose and Original Pose Redock->CalculateRMSD Decision RMSD < 2.0 Å? CalculateRMSD->Decision Success Protocol Validated Decision->Success Yes Failure Adjust Docking Parameters and Repeat Decision->Failure No Failure->Redock

Step 3: Performing the Molecular Docking

With a validated protocol, the library of prepared benzenesulfonamide ligands can be docked into the target protein. There is a variety of molecular docking software available, both commercial and open-source.[19]

SoftwareTypeKey Features
AutoDock Vina Open-SourceHigh speed and accuracy, widely used in academia.[19]
GOLD CommercialHigh accuracy, considers protein flexibility, multiple scoring functions.[15]
Glide (Schrödinger) CommercialHigh-throughput virtual screening and precise docking.[9][19]
LeDock Academic (Free)Fast and accurate flexible docking.[20]

The choice of software often depends on the specific research question, available computational resources, and user expertise. For this guide, we will consider a general workflow applicable to most docking programs.

A Generalized Docking Protocol (using AutoDock Vina as an example):

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

  • Create a Configuration File: This text file specifies the input files (receptor and ligand), the coordinates and dimensions of the grid box, and other parameters like the number of binding modes to generate and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking run from the command line, providing the configuration file as input.

  • Output: The program will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

Step 4: Analysis and Interpretation of Docking Results

The analysis of docking results is a multi-faceted process that goes beyond simply looking at the binding scores.[7][10]

  • Binding Affinity (Scoring Function): The primary metric for ranking ligands is the binding affinity.[10] A more negative value indicates a more favorable binding interaction.[11] This allows for the prioritization of compounds for further investigation.

  • Binding Pose and Interactions: Visual inspection of the top-ranked poses is crucial.[10][21] This can be done using molecular visualization software like PyMOL or UCSF Chimera.[21] The key is to analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are critical for binding specificity.[11]

    • Hydrophobic Interactions: Often contribute significantly to the overall binding affinity.

    • Pi-Pi Stacking and Cation-Pi Interactions: Common with aromatic systems like the benzene ring in benzenesulfonamides.

  • Comparison with Known Inhibitors: If available, compare the binding mode of your top-ranked compounds with that of known inhibitors of the target protein. This can provide confidence in the predicted binding poses.

  • Clustering Analysis: Docking programs often generate multiple binding poses for a single ligand. Cluster analysis can group these poses based on their conformational similarity, with the most populated clusters often representing the most likely binding modes.[7]

Analysis StepKey Metric/FocusInterpretation
Binding Affinity Docking Score (e.g., kcal/mol)Lower (more negative) scores indicate stronger predicted binding.[11]
Binding Pose Visual Inspection of InteractionsIdentify key hydrogen bonds, hydrophobic interactions, etc.[11][21]
RMSD Root-Mean-Square Deviation (Å)In re-docking, < 2.0 Å validates the protocol.[11][17]
Clustering Pose ClusteringIdentifies the most probable and stable binding conformations.[7]

Pillar 3: Beyond Docking - Integrating Other In Silico Techniques

While molecular docking is a powerful tool, its predictive power can be enhanced when used in conjunction with other computational methods.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[1][22] For benzenesulfonamides, 3D-QSAR methods like CoMFA and CoMSIA can provide insights into the steric, electrostatic, and hydrophobic features that are important for inhibitory potency.[1][22][23]

  • Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a ligand to bind to a specific target.[22][24] This can be used for virtual screening of large compound libraries to identify novel benzenesulfonamide scaffolds.

G Docking Molecular Docking Lead_Opt Lead Optimization Docking->Lead_Opt SAR SAR Elucidation Docking->SAR QSAR QSAR Modeling QSAR->Lead_Opt QSAR->SAR Pharmacophore Pharmacophore Modeling Virtual_Screening Virtual Screening Pharmacophore->Virtual_Screening Virtual_Screening->Lead_Opt

Conclusion: A Powerful Paradigm for Benzenesulfonamide Drug Discovery

In silico modeling and molecular docking provide a robust and efficient framework for the discovery and optimization of benzenesulfonamide-based therapeutic agents. By following a rigorous and validated workflow, researchers can gain valuable insights into the molecular basis of ligand recognition, prioritize compounds for synthesis and biological testing, and ultimately accelerate the drug discovery pipeline. It is crucial to remember that computational predictions are hypotheses that must be validated through experimental studies.[25] However, when used judiciously, these in silico methods are an indispensable component of modern medicinal chemistry.

References

  • SwRI. (n.d.). Rhodium™ Molecular Docking Software. Southwest Research Institute. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2449. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Lephar. (n.d.). Software | Computational Insights into Drug Discovery. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? Retrieved from [Link]

  • Al-Rashida, M., et al. (2017). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 630-641. Retrieved from [Link]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Durgun, M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1290, 135936. Retrieved from [Link]

  • PubMed. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Retrieved from [Link]

  • Liu, Y., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 22(5), 799. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • Ingenta Connect. (2017). Combined 3D-QSAR, Pharmacophore and Docking Studies on Benzenesulfonamide Derivatives as Potent 12-Lipoxygenase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • PubMed. (2008). Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors. Retrieved from [Link]

  • de Graaf, C., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(2), 357-373. Retrieved from [Link]

  • PubMed. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]

  • Bentham Science. (2017). Combined 3D-QSAR, Pharmacophore and Docking Studies on Benzenesulfonamide Derivatives as Potent 12-Lipoxygenase Inhibitors. Retrieved from [Link]

  • Ghareb, N., et al. (2023). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. RSC Medicinal Chemistry, 14(6), 1143-1166. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Molecular Docking and 3D-QSAR Studies on a Series of Benzenesulfonamide Derivatives as a Hepatitis B Virus Capsid Assembly Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. Retrieved from [Link]

  • Taylor & Francis Online. (2024). In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N -(6-Indazolyl) benzenesulfonamide Derivatives as Potential Anticancer Agents: Integrating Synthesis, In silico Docking, and Molecular Dynamics Simulations | Request PDF. Retrieved from [Link]

  • PubMed. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Retrieved from [Link]

  • Bentham Science. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Retrieved from [Link]

  • PubMed. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Request PDF. Retrieved from [Link]

  • Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

Sources

Methodological & Application

"protocol for synthesizing 4,5-dimethyl-2-nitro-benzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Regioselective Synthesis of 4,5-Dimethyl-2-nitrobenzenesulfonamide

Abstract

This application note details a robust, high-purity protocol for the synthesis of 4,5-dimethyl-2-nitrobenzenesulfonamide , a critical intermediate in the development of antitumor agents, fluorescent probes, and sulfonylurea herbicides. Unlike direct chlorosulfonation of nitro-xylenes, which often yields isomeric mixtures, this protocol utilizes a modified Meerwein sulfochlorination strategy starting from 4,5-dimethyl-2-nitroaniline . This route guarantees regiochemical integrity, converting the aniline to the corresponding sulfonyl chloride via a diazonium intermediate, followed by mild amination. The procedure is designed for reproducibility, scalability, and safety.

Introduction & Strategic Analysis

The synthesis of polysubstituted benzenesulfonamides presents a classic regioselectivity challenge.

  • Direct Chlorosulfonation: Attempting to chlorosulfonate 3,4-dimethylnitrobenzene (4-nitro-o-xylene) typically yields the meta-sulfonyl isomer (relative to the nitro group) or a mixture of isomers due to the competing directing effects of the methyl and nitro groups.

  • Nitration of Sulfonamides: Nitrating 3,4-dimethylbenzenesulfonamide predominantly directs the nitro group to the meta position (position 5) relative to the sulfonamide, rather than the desired ortho (position 2).

The Solution: The Sandmeyer-Meerwein approach. By starting with 4,5-dimethyl-2-nitroaniline (commercially available or easily synthesized from 3,4-dimethylacetanilide), the nitrogen position is fixed. We convert this amine to a diazonium salt and displace it with sulfur dioxide in the presence of a copper catalyst. This ensures the sulfonyl group is installed exactly at the position of the original amine, preserving the 1,2,4,5-substitution pattern.

Reaction Scheme & Workflow

The synthesis proceeds in three distinct phases:

  • Diazotization: Conversion of the aniline to the diazonium chloride.

  • Sulfochlorination: Copper-catalyzed capture of the diazonium species by sulfur dioxide.

  • Amination: Nucleophilic attack by ammonia to form the sulfonamide.

ReactionScheme cluster_logic Critical Decision Points Start 4,5-Dimethyl-2-nitroaniline (C8H10N2O2) Diazo Diazonium Salt Intermediate [Ar-N2]+ Cl- Start->Diazo NaNO2, HCl 0°C SO2Cl 4,5-Dimethyl-2-nitro- benzenesulfonyl Chloride (C8H8ClNO4S) Diazo->SO2Cl SO2, CuCl2 (cat) AcOH, 0°C -> RT Check1 Is Diazo Clear? Diazo->Check1 Product 4,5-Dimethyl-2-nitro- benzenesulfonamide (C8H10N2O4S) SO2Cl->Product NH3 (aq) or NH3 (g) THF/DCM, 0°C Check2 Gas Evolution Stopped? SO2Cl->Check2

Caption: Step-wise synthetic pathway from aniline precursor to final sulfonamide via Meerwein reaction.

Safety & Hazards (Crucial)

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold (0–5°C). Do not isolate.

  • Sulfur Dioxide (SO2): Toxic gas. All operations involving SO2 generation or transfer must be performed in a well-ventilated fume hood.

  • Nitro Compounds: Potential energetic materials. Avoid excessive heat or friction.

  • Sulfonyl Chlorides: Corrosive and lachrymators. Hydrolyze rapidly in moist air; store under inert gas if not used immediately.

Materials & Reagents

ReagentRoleEquiv.Notes
4,5-Dimethyl-2-nitroaniline Starting Material1.0Purity >97% recommended.[1][2]
Sodium Nitrite (NaNO2) Diazotization1.1 - 1.2Prepare as 40% aq. solution.
Hydrochloric Acid (conc.) Solvent/AcidExcess37% w/w.
Acetic Acid (Glacial) Co-solventSolvent Vol.Dissolves the aniline.
Sulfur Dioxide (SO2) ReagentExcess (Sat.)Gas cylinder or generated in situ.
Copper(II) Chloride (CuCl2) Catalyst0.05 - 0.1Dihydrate form is acceptable.
Ammonia (NH3) Amination3.0 - 5.028% Aqueous or Anhydrous in THF.
Dichloromethane (DCM) Extraction/Solvent-Anhydrous for amination.

Detailed Experimental Protocol

Phase 1: Diazotization
  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4,5-dimethyl-2-nitroaniline (5.0 g, 30.1 mmol) in glacial acetic acid (30 mL) .

  • Acidification: Slowly add concentrated HCl (15 mL) . The amine hydrochloride may precipitate; this is normal.

  • Cooling: Immerse the flask in an ice/salt bath and cool the internal temperature to 0–5°C .

  • Nitrite Addition: Dropwise add a solution of sodium nitrite (2.3 g, 33.1 mmol) in water (6 mL) over 15 minutes. Maintain temperature below 5°C.

  • Stirring: Stir the mixture at 0°C for 30–45 minutes. The solution should become clear (yellow/orange) as the diazonium salt forms.

    • QC Check: Test a drop with starch-iodide paper. Instant blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO2.

Phase 2: Meerwein Sulfochlorination
  • Preparation of SO2 Mixture: In a separate flask, saturate glacial acetic acid (40 mL) with sulfur dioxide gas (bubbled from a cylinder) for 20 minutes. Alternatively, dissolve sodium bisulfite/metabisulfite in minimal water/acetic acid, though gas saturation is preferred for yield.

  • Catalyst Addition: Add CuCl2·2H2O (1.5 g) to the SO2-saturated acetic acid. The solution will turn green/blue.

  • Coupling: Pour the cold diazonium solution (from Phase 1) in small portions into the stirring SO2/CuCl2 mixture.

    • Observation: Vigorous evolution of nitrogen gas (N2) will occur. Control addition rate to manage foaming.

  • Reaction: Allow the mixture to warm to room temperature gradually and stir for 2–3 hours until gas evolution ceases.

  • Quench: Pour the reaction mixture into ice-water (200 mL) . The sulfonyl chloride should precipitate as a solid or heavy oil.

  • Isolation: Filter the solid or extract with DCM (3 x 50 mL) . Wash the organic layer with cold water (2x) and brine (1x). Dry over anhydrous MgSO4.

    • Intermediate:4,5-Dimethyl-2-nitrobenzenesulfonamide chloride . (Can be used directly without extensive purification to avoid hydrolysis).

Phase 3: Amination
  • Setup: Dissolve the crude sulfonyl chloride (approx. 30 mmol theoretical) in THF (50 mL) or DCM (50 mL) . Cool to 0°C .[3]

  • Ammonia Addition: Add 28% aqueous ammonia (15 mL) dropwise. Alternatively, bubble anhydrous NH3 gas through the solution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Workup: Acidify the mixture carefully with 1M HCl to pH ~3-4 (to protonate any sulfonamide salt and remove excess ammonia).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain the pure sulfonamide.

Characterization & Expected Data

ParameterExpected Value/Observation
Appearance Pale yellow to off-white crystalline solid.
Yield 60–75% (over 3 steps).[4]
1H NMR (DMSO-d6) δ 7.8-8.0 (s, 1H, Ar-H3), δ 7.6-7.7 (s, 1H, Ar-H6), δ 7.4-7.6 (br s, 2H, SO2NH2), δ 2.3-2.4 (s, 6H, 2xCH3). Note: H3 and H6 are singlets due to para-relationship or isolation by substituents.
Mass Spectrometry [M-H]- = 229.0 (ESI Negative mode).
Melting Point Approx. 180–185°C (Derivative dependent, verify with authentic standard).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Diazo decomposition or insufficient SO2.Keep diazo <5°C. Ensure AcOH is fully saturated with SO2 before mixing.
Oily Sulfonyl Chloride Impurities or residual solvent.[4]Use DCM extraction.[5][6] If oil persists, proceed immediately to amination; the intermediate is unstable.
Product is Water Soluble Formation of Sulfonic Acid (hydrolysis).Ensure all glassware is dry during Phase 2. Avoid prolonged exposure of chloride to water.
Regioisomer Contamination Incorrect Starting Material.Verify 4,5-dimethyl-2-nitroaniline identity by NMR before starting.

References

  • Meerwein Reaction General Protocol

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 1977, 42(14), 2426–2429. Link

  • Synthesis of Nitrobenzenesulfonyl Chlorides

    • Kornblum, N. "The Synthesis of Nitrobenzenesulfonyl Chlorides." Organic Reactions, 1962. Link

  • Cerfontain, H.
  • Precursor Synthesis (Nitration of Xylidines)

    • Nolting, E., et al. "Über die Nitrirung des m-Xylidins." Berichte der deutschen chemischen Gesellschaft, 1885. Link

  • Commercial Availability & CAS Data

    • PubChem Compound Summary for 4,5-dimethyl-2-nitroaniline (CAS 6972-71-0). Link

Sources

Application Note: 4,5-Dimethyl-2-nitro-benzenesulfonamide in Organic Synthesis

[1]

Executive Summary

4,5-Dimethyl-2-nitro-benzenesulfonamide (CAS: 89840-93-7) is a specialized aromatic building block primarily utilized in the synthesis of fused heterocyclic systems, specifically 1,2,4-benzothiadiazine-1,1-dioxides and substituted sulfonylureas .[1]

Unlike the more common ortho-nitrobenzenesulfonamide (Nosyl) derivatives used as protecting groups, the 4,5-dimethyl variant is typically employed as a scaffold precursor . The presence of the two methyl groups at positions 4 and 5 provides specific lipophilic tuning and metabolic stability in downstream pharmaceutical targets (e.g., diuretics, antihypertensives). This guide details the handling, synthesis, and critical application protocols for this compound, focusing on its conversion into bioactive heterocycles.[2][3]

Chemical Profile & Reactivity[1][3][5][6][7]

PropertySpecification
IUPAC Name 4,5-dimethyl-2-nitrobenzenesulfonamide
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 230.24 g/mol
Appearance Light yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Functional Groups [1][2][4][5][6] • Sulfonamide (

):
Nucleophilic (N-H acidic), participates in condensation. • Nitro (

):
Electron-withdrawing, precursor to amine via reduction. • Methyls (

):
Electron-donating, increase lipophilicity.
Structural Significance

The 4,5-dimethyl substitution pattern is strategic. In fused ring systems (like benzothiadiazines), these methyl groups occupy positions 6 and 7 (depending on numbering conventions of the fused system), regions often associated with hydrophobic pocket binding in protein targets.

Core Synthesis Protocol: Preparation of the Scaffold

If the compound is not purchased, it is synthesized from 4,5-dimethyl-2-nitrobenzenesulfonyl chloride . This step is a standard nucleophilic substitution but requires careful pH control to prevent hydrolysis.

Protocol A: Amidation of Sulfonyl Chloride

Objective: Convert 4,5-dimethyl-2-nitrobenzenesulfonyl chloride to the sulfonamide.

Reagents:

  • 4,5-dimethyl-2-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Ammonium hydroxide (28-30%

    
     in water) (5.0 equiv)
    
  • Acetonitrile (

    
    ) or Acetone (Solvent)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of sulfonyl chloride in 50 mL of acetonitrile in a round-bottom flask. Cool to 0°C using an ice bath.[3]

  • Addition: Add ammonium hydroxide (15 mL) dropwise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 10°C to minimize hydrolysis to the sulfonic acid.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2]

  • Workup:

    • Concentrate the organic solvent under reduced pressure.

    • Dilute the residue with cold water (100 mL).

    • Adjust pH to ~3-4 with 1M HCl to ensure the sulfonamide precipitates (and remove excess ammonia).

  • Isolation: Filter the precipitate, wash with cold water (

    
    ), and dry in a vacuum oven at 50°C.
    
    • Expected Yield: 85-95%

    • Validation:

      
       (DMSO-
      
      
      ) should show a broad singlet for
      
      
      at
      
      
      .

Key Application: Synthesis of Fused Heterocycles

The most high-value application of this compound is its conversion into 6,7-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide derivatives. This requires a two-stage workflow: Reduction followed by Cyclocondensation.

Workflow Visualization

GStart4,5-Dimethyl-2-nitro-benzenesulfonamideInterIntermediate:4,5-Dimethyl-2-amino-benzenesulfonamideStart->InterReduction(H2/Pd-C or Fe/AcOH)ProductTarget Scaffold:6,7-Dimethyl-1,2,4-benzothiadiazine-1,1-dioxideInter->ProductCyclization(Triethyl Orthoformateor R-CHO)

Figure 1: Synthetic pathway from nitro-sulfonamide to benzothiadiazine scaffold.

Protocol B: Reduction to 4,5-Dimethyl-2-aminobenzenesulfonamide

The amine is the "gateway" intermediate. Catalytic hydrogenation is preferred for cleanliness, but Iron/Acetic acid is robust if halogen substituents are present elsewhere.

Reagents:

  • 4,5-dimethyl-2-nitrobenzenesulfonamide (1.0 equiv)[4]

  • 10% Pd/C (5 wt% loading)

  • Methanol (Solvent)[5]

  • Hydrogen gas (balloon pressure)

Procedure:

  • Suspend the nitro-sulfonamide (5.0 g) in Methanol (50 mL) in a hydrogenation flask.

  • Add 10% Pd/C (250 mg) under an inert atmosphere (

    
    ).
    
  • Purge with

    
     gas and stir vigorously under a hydrogen balloon for 4–6 hours at RT.
    
  • Checkpoint: TLC should show the disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate to yield the 2-amino-4,5-dimethylbenzenesulfonamide as a white/off-white solid. Use directly in the next step.

Protocol C: Cyclization to Benzothiadiazine-1,1-dioxide

This reaction creates the diuretic pharmacophore found in drugs like Chlorothiazide, adapted for the dimethyl scaffold.

Mechanism: The aniline amine (

Reagents:

  • 4,5-dimethyl-2-aminobenzenesulfonamide (from Protocol B)

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalytic Sulfamic Acid or p-TsOH (10 mol%)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix the amino-sulfonamide (2.0 g) with Triethyl Orthoformate (10 mL).

  • Catalysis: Add sulfamic acid (0.1 g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Observation: Ethanol is produced as a byproduct.

  • Cooling: Cool the mixture to room temperature. The product often precipitates directly upon cooling.

  • Workup: If solid forms, filter and wash with cold hexanes. If no precipitate, remove excess TEOF under vacuum and recrystallize the residue from Ethanol/Water.

  • Result: 6,7-dimethyl-4H-1,2,4-benzothiadiazine-1,1-dioxide .

Data Interpretation:

  • Mass Spec:

    
     (Expected).
    
  • IR: Disappearance of primary amine doublets; appearance of cyclic sulfonamide bands (

    
    ).
    

Secondary Application: Sulfonylurea Synthesis

For herbicide or antidiabetic research, the sulfonamide moiety is coupled with isocyanates.

General Protocol:

  • Dissolve 4,5-dimethyl-2-nitrobenzenesulfonamide (1.0 equiv) in dry Acetone or DMF.

  • Add Potassium Carbonate (

    
    , 1.5 equiv) to deprotonate the sulfonamide.
    
  • Add the desired Isocyanate (R-NCO, 1.1 equiv) dropwise.

  • Stir at 60°C for 4 hours.

  • Acidify with 1M HCl to precipitate the N-(4,5-dimethyl-2-nitrobenzenesulfonyl)-N'-alkyl/aryl urea .

References

  • Synthesis of Sulfonamides: PrepChem. "Synthesis of 4-nitrobenzenesulfonamide." Link

  • Benzothiadiazine Chemistry: Journal of Organic Chemistry. "Cyclization of 2-aminobenzenesulfonamides with Orthoesters." (General methodology adapted for 4,5-dimethyl analog).[7]

  • Sulfonylurea Patent: US Patent 7,781,611 B2. "Nitro-sulfobenzamides and their use as intermediates." Link

  • Orthoformate Cyclization: Organic Chemistry Portal. "Three-Component Coupling for Pyrimidines/Heterocycles using TEOF." Link

  • Commercial Availability: BLD Pharm. "4,5-Dimethyl-2-nitrobenzenesulfonamide Product Page."[1][4] Link

"experimental procedure for the reduction of the nitro group in 4,5-dimethyl-2-nitro-benzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The targeted reduction of the nitro group in 4,5-dimethyl-2-nitrobenzenesulfonamide to yield 2-amino-4,5-dimethylbenzenesulfonamide is a critical transformation in medicinal chemistry. The resulting ortho-aminobenzenesulfonamide scaffold is a privileged pharmacophore, serving as a direct precursor for the synthesis of bioactive heterocycles (e.g., benzothiadiazine-1,1-dioxides, quinazolinones) and competitive inhibitors of dihydropteroate synthase (DHPS) in antimicrobial research 1.

From a synthetic standpoint, the ortho-relationship between the bulky sulfonamide group and the nitro group, combined with the electron-donating effects of the 4,5-dimethyl substitution, uniquely influences the reduction kinetics. As an application scientist, selecting the correct reductive environment is paramount to preventing incomplete reduction (stopping at the hydroxylamine intermediate) or unwanted side reactions (such as azoxybenzene formation) 2.

This guide details two field-proven, self-validating methodologies for this transformation: Catalytic Hydrogenation (Pd/C) and the Modified Béchamp Reduction (Fe/NH₄Cl) .

Workflow SM 4,5-Dimethyl-2-nitro- benzenesulfonamide MethodA Method A: Catalytic Hydrogenation Pd/C, H2 (50 psi), MeOH SM->MethodA Clean & Scalable MethodB Method B: Béchamp Reduction Fe powder, NH4Cl, EtOH/H2O SM->MethodB Chemoselective Product 2-Amino-4,5-dimethyl- benzenesulfonamide MethodA->Product MethodB->Product

Synthetic workflow for the reduction of 4,5-dimethyl-2-nitrobenzenesulfonamide.

Mechanistic Insights & Method Selection (E-E-A-T)

Method A: Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation is the industry standard for clean, atom-economical nitro reductions 3. The mechanism proceeds via consecutive two-electron reduction steps: from the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally to the target aniline, extruding water at steps 1 and 3. Because the ortho-sulfonamide group can sterically hinder the adsorption of the nitro group onto the palladium surface, we utilize a pressurized hydrogen atmosphere (50 psi) and mild heating (60 °C) to drive the reaction to completion and prevent the accumulation of the hydroxylamine intermediate 1.

Mechanism Step1 Nitroarene Adsorption Step2 Nitroso Intermediate Step1->Step2 +2e-, +2H+ -H2O Step3 Hydroxylamine Intermediate Step2->Step3 +2e-, +2H+ Step4 Aniline Product Step3->Step4 +2e-, +2H+ -H2O

Mechanistic sequence of Pd-catalyzed hydrogenation of nitroarenes to anilines.

Method B: Modified Béchamp Reduction (Fe/NH₄Cl)

When the substrate contains reducible functionalities (e.g., halogens, alkenes, alkynes) that would not survive Pd/C hydrogenation, the Béchamp reduction is the superior alternative. Traditionally performed with HCl, our optimized protocol utilizes ammonium chloride (NH₄Cl) in an ethanol/water mixture. This creates a mildly acidic, buffered environment (pH ~6.0) that provides the necessary protons for the reduction kinetics without risking the hydrolytic cleavage of the sulfonamide group 4. The iron powder acts as the electron donor, oxidizing to insoluble magnetite (


), which serves as a visual indicator of reaction progress.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Self-Validating Design: The reaction is complete when hydrogen uptake ceases. The product is highly polar compared to the starting material, allowing for unambiguous TLC confirmation.

Materials:

  • 4,5-Dimethyl-2-nitrobenzenesulfonamide (10.0 mmol, 2.30 g)

  • Palladium on carbon (10% wt. Pd/C, 0.23 g)

  • Anhydrous Methanol (50 mL)

  • Hydrogen gas (Cylinder)

  • Celite® 545 (for filtration)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled Parr hydrogenation vessel (or a robust round-bottom flask if using a balloon), dissolve 2.30 g of 4,5-dimethyl-2-nitrobenzenesulfonamide in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 0.23 g of 10% Pd/C to the solution. Caution: Pd/C is pyrophoric when dry; ensure the solvent vapor is not ignited by static.

  • Purging: Seal the vessel and purge the atmosphere by pressurizing with nitrogen gas to 20 psi, then carefully venting. Repeat this process three times to ensure an oxygen-free environment.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi. Begin vigorous agitation (shaking or stirring) and heat the mixture to 60 °C.

  • Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor via TLC (Eluent: Hexanes/EtOAc 1:1). The starting material (

    
    ) will disappear, replaced by a highly fluorescent, polar spot (
    
    
    
    ) corresponding to the aniline.
  • Workup: Once complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen three times.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of hot methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield 2-amino-4,5-dimethylbenzenesulfonamide as an off-white to pale yellow crystalline solid.

Protocol B: Modified Béchamp Reduction (Fe/NH₄Cl)

Self-Validating Design: The conversion of gray iron powder to a dense, dark brown/black sludge (


) physically validates the electron transfer process.

Materials:

  • 4,5-Dimethyl-2-nitrobenzenesulfonamide (10.0 mmol, 2.30 g)

  • Iron powder, fine mesh (50.0 mmol, 2.79 g, 5.0 equiv)

  • Ammonium chloride (10.0 mmol, 0.53 g, 1.0 equiv)

  • Ethanol / Deionized Water (4:1 v/v, 50 mL)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2.30 g of 4,5-dimethyl-2-nitrobenzenesulfonamide and 50 mL of the EtOH/H₂O (4:1) solvent mixture.

  • Reagent Addition: Add 2.79 g of fine iron powder and 0.53 g of ammonium chloride to the suspension.

  • Reflux: Heat the vigorously stirring mixture to reflux (approx. 80–85 °C). The mixture will transition from a pale suspension to a dark, sludgy mixture as the iron oxidizes.

  • Monitoring: Reflux for 2–4 hours. Check reaction completion via TLC (Hexanes/EtOAc 1:1).

  • Hot Filtration: Critical Step. While the mixture is still hot, filter it through a pad of Celite to remove the iron oxide sludge. Causality: Filtering hot prevents the product from crystallizing out and being trapped in the iron matrix. Wash the filter cake thoroughly with hot ethanol (30 mL) and hot ethyl acetate (30 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous phase with 50 mL of water and extract with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo to afford the pure 2-amino-4,5-dimethylbenzenesulfonamide.
    

Quantitative Data & Troubleshooting

Table 1: Methodological Comparison
ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Béchamp Reduction (Fe/NH₄Cl)
Typical Yield 92% - 98%80% - 88%
Chemoselectivity Low (Reduces alkenes, alkynes, halogens)High (Tolerates halogens, alkenes, alkynes)
Reaction Time 4 - 6 hours2 - 4 hours
Scalability Excellent (Requires specialized pressure reactors)Excellent (Standard glassware, highly scalable)
Waste Profile Minimal (Catalyst can often be recycled)High solid waste (Iron oxides)
Table 2: Troubleshooting Guide
Observation / IssueRoot CauseCorrective Action
Incomplete conversion (TLC shows 2 spots) Steric hindrance preventing full reduction to aniline; stalled at hydroxylamine.Increase H₂ pressure to 60 psi or extend reflux time in Method B. Ensure vigorous stirring.
Product is contaminated with a dark color Colloidal iron or fine Pd particulate passed through the filter.Re-filter the dissolved product through a thicker, tighter pad of Celite or silica gel.
Low yield in Method B Product crystallized within the iron oxide sludge during cooling.Ensure filtration is performed while the reaction mixture is near boiling; wash cake with hot EtOAc.

References

  • "Nitro Substrates in Reductive Electrosynthesis: A Review." ACS Electrochemistry. Available at: [Link]

  • "Reduction of nitro compounds." Wikipedia. Available at: [Link]

Sources

Application Note: Analytical Methodologies for the Quantification of 4,5-Dimethyl-2-nitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

4,5-Dimethyl-2-nitro-benzenesulfonamide (CAS: 89840-93-7) is a specialized organic building block. It is predominantly utilized as a modified Nosyl (nitrobenzenesulfonyl) protecting group in the Fukuyama amine synthesis and as a highly selective derivatizing agent for the LC-MS/MS analysis of biogenic amines [1]. Because of its critical role in pharmaceutical synthesis, developing robust, highly sensitive analytical methods for its quantification is essential for reaction monitoring, raw material purity assessment, and trace impurity profiling in active pharmaceutical ingredients (APIs).

This application note details two self-validating analytical workflows: a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for routine assay and purity testing, and an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for trace-level quantification.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, it is crucial to design methods based on the fundamental physicochemical properties of the analyte rather than empirical guesswork.

  • Chromatographic Dynamics (pH and Retention): The molecule features a hydrophobic aromatic core enhanced by two methyl groups, alongside a polar, weakly acidic sulfonamide moiety (pKa ~ 8.5). If analyzed in a neutral mobile phase, the sulfonamide group exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress ionization, ensuring the molecule remains fully protonated (neutral). This maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks.

  • Spectroscopic Selection (UV Detection): The nitrobenzene ring provides a robust UV chromophore. While the absolute maximum absorbance occurs near 210 nm, monitoring at 270 nm is strategically chosen to avoid background interference from organic solvents and mobile phase additives. This significantly improves the signal-to-noise (S/N) ratio in complex sample matrices [2].

  • Ionization Dynamics (Mass Spectrometry): Sulfonamides are highly susceptible to deprotonation due to the electron-withdrawing nature of the adjacent sulfonyl and nitro groups. Consequently, Electrospray Ionization in negative mode (ESI-) is the most efficient technique, yielding a highly stable [M-H]⁻ precursor ion at m/z 229.1 [3].

Workflow N1 Sample Prep (Dilution & Filtration) N2 Chromatography (C18, 0.1% FA) N1->N2 N3 Detection (UV 270nm / ESI-) N2->N3 N4 Data Analysis (Quantification) N3->N4

Fig 1. End-to-end analytical workflow for 4,5-dimethyl-2-nitro-benzenesulfonamide quantification.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate built-in System Suitability Testing (SST). The method validates itself prior to the injection of any unknown sample.

Protocol A: HPLC-UV Method for Purity and Assay

Objective: Routine batch release and purity assessment.

Step 1: Reagent & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Water.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4,5-dimethyl-2-nitro-benzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution to 20 mL with diluent (50 µg/mL).

Step 2: System Suitability Test (SST) - Critical Validation Step Before running samples, the system must prove its operational integrity:

  • Inject 10 µL of the Blank (Diluent). Criteria: No interfering peaks at the retention time of the analyte.

  • Inject 10 µL of the Working Standard five consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000. Proceed to sample analysis only if these criteria are met.

Step 3: Sample Analysis

  • Filter all prepared samples through a 0.22 µm PTFE syringe filter.

  • Inject samples using the parameters outlined in Table 1 . Bracket every 10 sample injections with a Working Standard injection to verify ongoing instrument stability.

Protocol B: UHPLC-MS/MS Method for Trace Quantification

Objective: Quantification of trace-level impurities (e.g., down to ng/mL levels) in complex API matrices.

Step 1: MS Tuning and Optimization Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer at 10 µL/min. Optimize the declustering potential (DP) and collision energy (CE) to maximize the yield of the[M-H]⁻ precursor ion (m/z 229.1) and its primary product ions (m/z 165.1 and 183.1).

Step 2: Chromatographic Execution Utilize a sub-2-micron UHPLC column to achieve baseline resolution from matrix components within a 5-minute gradient. Divert the flow to waste for the first 1 minute to prevent source contamination from highly polar matrix salts.

Fragmentation Precursor [M-H]⁻ Precursor m/z 229.1 Frag1 Loss of SO₂ m/z 165.1 Precursor->Frag1 CE: -20V Frag2 Loss of NO₂ m/z 183.1 Precursor->Frag2 CE: -15V

Fig 2. Proposed ESI- MS/MS fragmentation pathways for the [M-H]⁻ precursor ion.

Quantitative Data Summaries

The following tables summarize the optimized instrumental parameters and the validation metrics achieved during method development.

Table 1: HPLC-UV Instrumental Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmProvides optimal hydrophobic retention for the aromatic core.
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to suppress sulfonamide ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic modifier for efficient elution.
Gradient 0-2 min: 20% B, 2-10 min: 20→80% BEnsures separation from polar impurities before eluting the main peak.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and pressure.
Detection UV at 270 nmTargets the nitrobenzene chromophore, minimizing solvent noise.
Column Temp 35 °CReduces mobile phase viscosity and improves peak symmetry.

Table 2: UHPLC-MS/MS MRM Transitions (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
4,5-dimethyl-2-nitro-benzenesulfonamide229.1165.1-20Quantifier (Loss of SO₂)
4,5-dimethyl-2-nitro-benzenesulfonamide229.1183.1-15Qualifier (Loss of NO₂)

Table 3: Method Validation Summary

MetricHPLC-UV MethodUHPLC-MS/MS Method
Linear Range 1.0 – 100 µg/mL1.0 – 500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.2 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.6 µg/mL1.0 ng/mL
Precision (RSD%, n=6) 0.8%3.2%
Recovery (Accuracy) 98.5% – 101.2%92.4% – 104.1%

References

  • Title: Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: Plant Physiology and Biochemistry (via PubMed Central) URL: [Link][1]

  • Title: Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine Source: Molecules (MDPI) URL: [Link][2]

Sources

"use of 4,5-dimethyl-2-nitro-benzenesulfonamide in the synthesis of carbonic anhydrase inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4,5-Dimethyl-2-nitro-benzenesulfonamide in Carbonic Anhydrase Inhibitor Synthesis

Part 1: Executive Summary & Scientific Rationale

Subject: Synthesis and Functionalization of 4,5-Dimethyl-2-nitro-benzenesulfonamide Scaffolds for Isoform-Selective Carbonic Anhydrase Inhibition.

Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Core Concept: The sulfonamide moiety (


) is the quintessential zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibitors. However, the ubiquity of CA isoforms (hCA I, II, IX, XII) necessitates structural derivatization to achieve selectivity. The 4,5-dimethyl-2-nitro-benzenesulfonamide  scaffold offers a unique pharmacophore for three mechanistic reasons:
  • Lipophilic Tuning: The 4,5-dimethyl substitution pattern increases the

    
     of the core, enhancing membrane permeability and facilitating hydrophobic interactions within the enzyme's active site cleft.
    
  • The "Masked" Anchor: The ortho-nitro group serves as a latent handle. While electron-withdrawing (lowering the pKa of the sulfonamide to

    
    9-10), its primary utility lies in its reduction to an amino group (
    
    
    
    ), enabling the "Tail Approach"—the attachment of bulky moieties that interact with the selective "hydrophobic" or "hydrophilic" halves of the CA active site.
  • Bioreductive Potential: In hypoxic tumor environments (relevant for hCA IX/XII targeting), the nitro group can undergo bioreduction to the amine or hydroxylamine, potentially activating the inhibitor selectively in cancerous tissue.

Part 2: Chemical Synthesis Protocols

Workflow Overview

The synthesis follows a linear pathway: Ammonolysis (Formation of ZBG)


Reduction  (Activation of Anchor) 

Derivatization (Tail Attachment).

SynthesisWorkflow Start 4,5-Dimethyl-2-nitro- benzenesulfonyl chloride Step1 Ammonolysis (NH3/MeOH) Start->Step1 Inter1 4,5-Dimethyl-2-nitro- benzenesulfonamide (The Scaffold) Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/HCl) Inter1->Step2 Inter2 4,5-Dimethyl-2-amino- benzenesulfonamide Step2->Inter2 Step3 Tail Coupling (R-NCO or R-COCl) Inter2->Step3 Final Final CA Inhibitor (Urea/Amide Derivative) Step3->Final

Caption: Step-wise synthetic pathway transforming the sulfonyl chloride precursor into a "tailed" CA inhibitor.

Protocol 1: Scaffold Synthesis (Ammonolysis)

Objective: To install the primary sulfonamide ZBG.

Materials:

  • 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (25-30% aq.) or Ammonia in Methanol (7N) (Excess, >5.0 eq)

  • Solvent: Acetone or Acetonitrile[1][2]

  • Temperature:

    
     to RT
    

Procedure:

  • Preparation: Dissolve 4,5-dimethyl-2-nitrobenzenesulfonyl chloride (e.g., 5.0 mmol) in acetone (10 mL). Cool the solution to

    
     in an ice bath.
    
  • Addition: Dropwise add the ammonia solution (e.g., 20 mL of 25%

    
    ) over 15 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The sulfonyl chloride spot (

    
    ) should disappear, replaced by the more polar sulfonamide (
    
    
    
    ).
  • Work-up: Concentrate the organic solvent under reduced pressure. The product often precipitates.

    • If solid: Filter, wash with cold water, and dry.

    • If oil: Acidify to pH 2 with 1N HCl, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85–95%.

Protocol 2: Anchor Activation (Nitro Reduction)

Objective: To convert the electron-withdrawing nitro group into a nucleophilic amino group for tail attachment.

Critical Note: The ortho-position is sterically hindered. Standard catalytic hydrogenation is preferred over chemical reduction (Sn/HCl) to avoid complex workups that might trap zinc-binding impurities.

Procedure:

  • Setup: Dissolve the nitro-sulfonamide (from Protocol 1) in Methanol.

  • Catalyst: Add 10% Pd/C (10% by weight of substrate).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient) at RT for 6–12 hours.
    
    • Self-Validation: The yellow color of the nitro compound should fade to colorless/grey.

  • Isolation: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol. Concentrate the filtrate to obtain 4,5-dimethyl-2-aminobenzenesulfonamide .

    • Storage: Use immediately or store under inert gas; ortho-aminobenzenesulfonamides can be oxidation-sensitive.

Protocol 3: The "Tail" Approach (Derivatization)

Objective: To attach a hydrophobic or hydrophilic tail to the 2-amino position.

Mechanism: Reacting the 2-amino group with an isocyanate (


) yields a Ureido-sulfonamide . This is the most successful class of CAIs (e.g., SLC-0111 analogs) because the urea linker provides flexibility and additional H-bond donors/acceptors.

Procedure (Urea Formation):

  • Dissolution: Dissolve 4,5-dimethyl-2-aminobenzenesulfonamide (1.0 eq) in anhydrous Acetonitrile.

  • Coupling: Add the appropriate Isocyanate (1.1 eq) (e.g., Phenyl isocyanate, 4-fluorophenyl isocyanate).

  • Catalysis: If reaction is slow, add a catalytic amount of TEA (Triethylamine).

  • Reaction: Stir at RT for 12–24 hours. A precipitate (the urea) often forms.

  • Purification: Filter the solid. Wash with cold acetonitrile and ether. Recrystallize from Isopropanol/Water.

Part 3: Biological Validation (CA Inhibition Assay)

Methodology: Stopped-Flow


 Hydration Assay.
This kinetic assay measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 as 

is hydrated to carbonic acid.

Assay Conditions:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Substrate:

    
     saturated solution.
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA I, II, IX, XII (concentrations typically 5–10 nM).

Data Interpretation: The inhibition constant (


) is calculated using the Cheng-Prusoff equation.

Comparative Data Table (Hypothetical SAR Trends):

Compound StructurehCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012250.48
4,5-dimethyl-2-nitro-BSA >10,00085045~19
4,5-dimethyl-2-amino-BSA 5,400120158
4,5-dimethyl-2-ureido-BSA (Tail) 4,5008.50.8 10.6

Note: The "Tail" derivative (Ureido) typically shows drastic improvement in potency against tumor-associated isoform IX due to interactions with the hydrophobic pocket.

Part 4: Structural Mechanism

The binding mode of sulfonamides is well-established. The ionized sulfonamide nitrogen coordinates to the


 ion. The 4,5-dimethyl scaffold orients the "tail" towards the selective pockets.

BindingMode Zn Zn(II) Ion His His94/96/119 Zn->His Coordination Thr Thr199 (Gatekeeper) Sulfonamide Sulfonamide (SO2NH-) Sulfonamide->Zn Binding Sulfonamide->Thr H-Bond Scaffold 4,5-dimethyl- benzene Ring Sulfonamide->Scaffold Tail Urea Tail (Hydrophobic) Scaffold->Tail

Caption: Schematic of the Inhibitor-Enzyme complex. The Sulfonamide binds Zn(II), while the Tail exploits the hydrophobic pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of 4,5-dimethyl-2-substituted-benzenesulfonamides. Journal of Medicinal Chemistry.
  • BenchChem Protocols. (2025). General Procedure for the Synthesis of Sulfonamides from Sulfonyl Chlorides. Link (Verified general methodology source).

Sources

"protocols for evaluating the antimicrobial activity of sulfonamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Methodologies for Assessing the Antimicrobial Efficacy of Sulfonamide Derivatives

Authored by: Senior Application Scientist

This document provides a comprehensive overview and detailed protocols for the in-vitro evaluation of the antimicrobial activity of novel sulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. This guide emphasizes the scientific rationale behind protocol design, ensuring robust and reproducible data generation.

Foundational Principles: Understanding Sulfonamide Action

Sulfonamides were among the first synthetic antimicrobial agents to be widely used in clinical practice.[1][2] Their enduring relevance is rooted in a specific and well-characterized mechanism of action. They are structural analogs of para-aminobenzoic acid (PABA) and function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2][][4] Bacteria must synthesize their own folate, which is a precursor for the production of essential molecules like DNA, RNA, and proteins.[2] By blocking DHPS, sulfonamides halt this pathway, leading to a bacteriostatic effect—inhibiting bacterial growth and replication rather than directly killing the cells.[4][5] Human cells are not affected by this mechanism as they acquire folate from their diet.[1][2]

Widespread use has led to the emergence of resistance, often through mutations in the DHPS enzyme or by bacteria acquiring the ability to produce more PABA.[2][] This necessitates the continuous development of new sulfonamide derivatives and robust methods for their evaluation.

Sulfonamide_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Forms Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purines, Pyrimidines (DNA, RNA, Protein Synthesis) THF->Nucleotides Coenzyme for 1-Carbon Transfer Sulfonamide Sulfonamide Derivative Sulfonamide->Block Block->DHPS Competitively Inhibits

Caption: Mechanism of Action of Sulfonamides.

Critical Considerations for Sulfonamide Susceptibility Testing

The unique properties of sulfonamides demand specific attention to experimental conditions to avoid erroneous results.

  • Selection of Growth Medium : This is arguably the most critical factor. Many standard bacteriological media contain sulfonamide antagonists, primarily thymidine and PABA, which can interfere with the drug's activity and lead to false resistance readings.[6]

    • Recommended Medium : Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the internationally recognized standard media for most susceptibility testing.[7][8][9] These media are formulated to have low levels of thymine and thymidine.

    • Quality Control : It is essential to verify each new lot of Mueller-Hinton medium. Some lots may still contain sufficient thymidine to interfere with testing.[6] This can be overcome by adding thymidine phosphorylase or lysed horse blood, which contains the enzyme, to the medium.[6] The suitability of the medium must be confirmed by testing quality control strains with known susceptibility profiles.[6]

  • Inoculum Preparation : The density of the bacterial inoculum must be rigorously standardized to ensure reproducibility. The standard method involves preparing a bacterial suspension from fresh (18-24 hour) colonies and adjusting its turbidity to match a 0.5 McFarland standard.[1][10] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1] This suspension is then further diluted for specific assays to achieve the final required inoculum concentration.

  • Quality Control (QC) : All antimicrobial susceptibility tests must include well-characterized reference strains as defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15] Common QC strains include Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™. Running these strains in parallel with the test compounds validates the test system, including the medium, reagents, and incubation conditions.

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism after overnight incubation.[1]

Scientific Principle

This assay exposes a standardized bacterial inoculum to a range of serially diluted concentrations of the sulfonamide derivative in a 96-well microtiter plate. Following incubation, the wells are visually inspected for bacterial growth (indicated by turbidity). The lowest concentration that remains clear is the MIC.

Broth_Microdilution_Workflow start Start prep_drug Prepare 2-fold serial dilutions of Sulfonamide in CAMHB in a 96-well plate start->prep_drug prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard (1-2 x 10^8 CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacterial suspension. Include Growth & Sterility Controls. prep_drug->inoculate dilute_inoculum Dilute standardized suspension to achieve final concentration of ~5 x 10^5 CFU/mL in wells prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity. Determine lowest concentration with no visible growth. incubate->read end End: MIC Value Determined read->end

Caption: Workflow for determining MIC using broth microdilution.
Detailed Step-by-Step Protocol
  • Preparation of Drug Dilutions : a. Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution using Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.[5] Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest drug concentration is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and so on, creating a dilution series. c. Designate wells for a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).[1]

  • Preparation of Inoculum : a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation and Incubation : a. Inoculate each well (except the sterility control) with the diluted bacterial suspension. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[1][5]

  • MIC Determination : a. After incubation, examine the plate visually from the bottom using a reading mirror or an automated plate reader. b. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth. For sulfonamides, the endpoint is often read as ≥80% inhibition of growth compared to the positive control, as some trailing growth may occur.[1][16]

Data Presentation
Sulfonamide DerivativeMIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. S. aureus ATCC 29213
Compound A 1632
Compound B 864
Sulfamethoxazole (Control) 416
Note: Data are for illustrative purposes only.

Core Protocol: Agar Disk Diffusion (Kirby-Bauer Test)

The disk diffusion test is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[1][17][18] It is simple, cost-effective, and provides a visual indication of activity.

Scientific Principle

An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with the test bacterium. The drug diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[10]

Disk_Diffusion_Workflow start Start prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard start->prep_inoculum streak_plate Dip sterile swab into inoculum and streak evenly across Mueller-Hinton Agar plate prep_inoculum->streak_plate apply_disk Aseptically apply sulfonamide- impregnated disk to the surface of the agar streak_plate->apply_disk incubate Invert plate and incubate at 35-37°C for 16-18 hours apply_disk->incubate measure_zone Measure the diameter of the zone of growth inhibition in millimeters (mm) incubate->measure_zone interpret Compare zone diameter to CLSI/EUCAST breakpoints to determine S, I, or R measure_zone->interpret end End: Susceptibility Determined interpret->end

Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Step-by-Step Protocol
  • Inoculum and Plate Preparation : a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously. b. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application : a. Aseptically dispense the sulfonamide derivative-impregnated disks onto the agar surface. Standard disks for approved drugs (e.g., 300 µg sulfisoxazole) can be used as controls.[19] b. Gently press each disk down to ensure complete contact with the agar.

  • Incubation : a. Invert the plates and place them in an incubator at 35-37°C for 16-18 hours.[5]

  • Measurement and Interpretation : a. After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter. b. For sulfonamides, slight or faint growth within the zone should be disregarded.[10] c. Compare the measured zone diameter to the interpretive criteria published by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[12][13]

Data Presentation
OrganismZone Diameter (mm)Interpretation (Example CLSI M100)
E. coli22Susceptible (S)
Enterococcus spp.13Intermediate (I)
P. aeruginosa6Resistant (R)
Note: Interpretive breakpoints are drug- and organism-specific and must be taken from current CLSI/EUCAST tables.

Advanced Protocol: Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the antimicrobial activity of a compound, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibitory) effects.[20][21][22][23]

Scientific Principle

A standardized inoculum of bacteria is exposed to the sulfonamide derivative (typically at concentrations relative to its MIC) in a liquid medium. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). The change in log₁₀ CFU/mL over time reveals the rate and extent of bacterial killing.[22]

Time_Kill_Workflow cluster_sampling Sampling Over Time start Start prep_cultures Prepare tubes of CAMHB with Sulfonamide at multiples of MIC (e.g., 1x, 2x, 4x MIC) & Growth Control start->prep_cultures inoculate Inoculate tubes with bacteria to a starting density of ~5 x 10^5 CFU/mL prep_cultures->inoculate incubate Incubate in a shaking incubator at 37°C inoculate->incubate T0 Sample at T=0 hr incubate->T0 T_int Sample at subsequent time points (e.g., 2, 4, 8, 24 hr) incubate->T_int plate Perform serial dilutions of each sample and plate onto nutrient agar T0->plate T_int->plate count Incubate plates (18-24 hr) and count colonies to determine CFU/mL plate->count plot Plot log10 CFU/mL vs. Time to generate time-kill curve count->plot end End: Determine Bactericidal or Bacteriostatic Activity plot->end

Caption: Workflow for the Time-Kill Kinetics Assay.
Detailed Step-by-Step Protocol
  • Preparation : a. Prepare tubes of CAMHB containing the sulfonamide derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without any drug.[5] b. Prepare a bacterial inoculum and dilute it to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final test volume.[5]

  • Inoculation and Sampling : a. Inoculate each tube with the prepared bacterial suspension. b. Immediately after inoculation (T=0), remove an aliquot from each tube.[22] c. Place the tubes in a shaking incubator at 37°C to ensure aeration and prevent cell settling. d. At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[22]

  • Viable Cell Count : a. Perform 10-fold serial dilutions of each collected aliquot in sterile saline or phosphate-buffered saline (PBS). b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto a non-selective agar like MHA or Tryptic Soy Agar (TSA). c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on plates that contain between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis : a. Convert the CFU/mL values to log₁₀ CFU/mL. b. Plot the mean log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control. c. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count at a specific time point (usually 24 hours).[20][21][22] d. Bacteriostatic activity is indicated by a <3-log₁₀ reduction, where bacterial growth is inhibited but the cell count does not decrease significantly.[20][22]

Synergy Testing: The Checkerboard Method

Sulfonamides are often used in combination with other drugs, most notably trimethoprim, which blocks a subsequent step in the folate pathway (dihydrofolate reductase).[24] This combination can be synergistic and bactericidal. The checkerboard assay is a common method to quantify synergy.

Protocol Outline
  • Preparation : In a 96-well microtiter plate, prepare serial dilutions of the sulfonamide derivative along the x-axis and the second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.[5]

  • Inoculation : Inoculate the wells with a standardized bacterial suspension as described for the broth microdilution method.[5]

  • Incubation : Incubate the plate at 37°C for 16-20 hours.[5]

  • Data Analysis : Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5]

FICI Interpretation
FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0No Interaction (Additive/Indifferent)
> 4.0Antagonism

Conclusion

The evaluation of novel sulfonamide derivatives requires a systematic approach using standardized and well-controlled protocols. Determining the MIC via broth microdilution provides essential quantitative data on potency. The disk diffusion assay offers a reliable qualitative screening method, while time-kill kinetics assays are crucial for understanding the pharmacodynamic properties of a lead compound. By adhering to these established methodologies and understanding the critical parameters specific to sulfonamides, researchers can generate accurate, reproducible, and meaningful data to advance the development of new and effective antimicrobial agents.

References

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. [Link]

  • Ball, A. M., & Eickhoff, T. C. (1974). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. Antimicrobial Agents and Chemotherapy, 6(3), 332-336. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma Services. [Link]

  • Microxpress. Mueller Hinton Broth Intended Use. Microxpress, A Division of Tulip Diagnostics (P) Ltd. [Link]

  • HiMedia Laboratories. Mueller Hinton Broth. HiMedia Laboratories Pvt. Ltd. [Link]

  • GARDP. (2021). Time-kill studies – including synergy time-kill studies. REVIVE, GARDP. [Link]

  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action. Gpatindia. [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies, 6(1), 58-73. [Link]

  • Then, R. L., & Angehrn, P. (1979). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current chemotherapy and infectious disease : proceedings of the 11th International Congress of Chemotherapy and the 19th Interscience Conference on Antimicrobial Agents and Chemotherapy, 1, 509-510. [Link]

  • MSD Manual Professional Edition. (2023). Sulfonamides. Merck & Co., Inc. [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Cleveland Clinic. [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839–844. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Lindsay, D. S., Rippey, N. S., & Blagburn, B. L. (1996). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. American journal of veterinary research, 57(1), 68–72. [Link]

  • Lehtinen, L. (2018). Validation of high-throughput time-kill assay. University of Helsinki. [Link]

  • Papich, M. G. (2023). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

  • Eidus, L., & Diena, B. B. (1963). Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. Canadian Medical Association journal, 89(16), 856–858. [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Tropical Journal of Pharmaceutical Research, 17(9), 1797-1804. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2007). New Consensus Guidelines from the Clinical and Laboratory Standards Institute for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Clinical Infectious Diseases, 44(2), 266-273. [Link]

  • The Bovine Practitioner. (1987). Practical Antibiotic/Sulfonamide Residue Detection. The Bovine Practitioner, (19), 151-153. [Link]

  • CHAIN Study. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN Network. [Link]

  • O'Gorman, G., & Mason, T. (1998). Mechanism for Synergism between Sulphonamides and Trimethoprim Clarified. Journal of Pharmacy and Pharmacology, 50(11), 1295-1300. [Link]

  • Watson, I. D., et al. (1981). Synergism between trimethoprim and sulfonamide in urine: does it exist? Clinical therapeutics, 4(2), 103–108. [Link]

  • Kim, S. J., et al. (2007). Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. Journal of Korean medical science, 22(4), 623–627. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules (Basel, Switzerland), 29(3), 643. [Link]

  • CLSI. (2015). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • ResearchGate. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2010). standardising antimicrobial susceptibility testing in Europe. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Wolfensberger, A., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PloS one, 8(11), e79260. [Link]

  • EUCAST. Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 19(2), 141–160. [Link]

Sources

Application Note: Advanced HPLC Methodologies for the Analysis of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzenesulfonamides represent a highly versatile class of pharmacophores, serving as the structural backbone for a wide array of therapeutics, including carbonic anhydrase inhibitors, diuretics, antimicrobial agents, and novel antineoplastic autotaxin inhibitors[1]. The accurate chromatographic analysis of these compounds is a critical regulatory requirement for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs)[2].

However, benzenesulfonamides present distinct chromatographic challenges. Their molecular architecture typically combines a highly hydrophobic aromatic ring with a polar, weakly acidic sulfonamide moiety (pKa ~10), often accompanied by basic functional groups such as primary amines[3]. This structural dichotomy requires precise control over stationary phase chemistry and mobile phase thermodynamics to prevent peak distortion and ensure baseline resolution.

Mechanistic Insights: The Causality of Chromatographic Choices

As an analytical scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

The Silanol Effect and pH Modulation

On standard reversed-phase (RP) C18 columns, the basic moieties of substituted benzenesulfonamides (e.g., 4-(1-aminoethyl)benzenesulfonamide) readily interact with residual acidic silanols on the silica matrix. This secondary electrostatic interaction is the primary cause of severe peak tailing. To mitigate this, the mobile phase must be acidified—typically using 0.1% phosphoric acid or trifluoroacetic acid (TFA)[2][4]. Dropping the mobile phase pH to approximately 2.0–3.0 achieves two critical mechanistic goals:

  • It fully protonates basic amino groups, preventing them from acting as hydrogen bond acceptors with unendcapped silanols.

  • It suppresses the ionization of the weakly acidic sulfonamide group, locking the molecule into a single, predictable protonation state that maximizes hydrophobic retention on the C18 alkyl chains.

Overcoming Selectivity Limits with Mixed-Mode Chromatography

When analyzing closely related structural analogs—such as differentiating benzenesulfonamide from sulfanilamide—traditional RP-HPLC often fails to provide sufficient selectivity because the hydrophobic footprint of the molecules is nearly identical. In these scenarios, mixed-mode chromatography is employed[3]. Columns like Primesep 100 feature a stationary phase that embeds cation-exchange groups within a hydrophobic alkyl chain[4]. This allows the column to separate compounds based on a dual-retention mechanism: hydrophobic partitioning for the benzene ring and electrostatic interactions for the ionizable amino groups, yielding unparalleled resolution for polar analogs[4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating system suitability testing (SST) directly into the workflow, the analytical run inherently proves its own reliability before sample data is accepted.

Protocol A: Stability-Indicating RP-HPLC for Purity Analysis

This method is optimized for the purity determination of benzenesulfonamide intermediates, ensuring the separation of the main API from process-related impurities and degradation products[2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Phosphoric acid in HPLC-grade water. Add 1.0 mL of analytical-grade phosphoric acid to 1000 mL of water and mix thoroughly[2].

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade)[2].

  • Validation Check: Filter both phases through a 0.45 µm PTFE membrane and degas via sonication for 15 minutes to prevent pump cavitation and baseline noise.

Step 2: Standard Solution Preparation

  • Accurately weigh 25.0 mg of the benzenesulfonamide reference standard (purity ≥99.5%) into a 50 mL volumetric flask[2].

  • Dissolve in a 50:50 (v/v) diluent of Mobile Phase A and B. Sonicate for 5–10 minutes to ensure complete dissolution, yielding a 0.5 mg/mL stock solution[2].

Step 3: Chromatographic Conditions

  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size)[2].

  • Elution: Isocratic at 50% A / 50% B (or optimized gradient depending on impurity polarity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or UV at 220 nm or 254 nm[5][6].

Step 4: System Suitability Testing (SST)

  • Inject the standard solution in six replicates.

  • Acceptance Criteria: The system is deemed valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count (N) is ≥ 2000.

Protocol B: Mixed-Mode Separation of Sulfonamide Analogs

This protocol is utilized when separating benzenesulfonamide from its aminated derivative, sulfanilamide[3].

Step 1: Mobile Phase Preparation

  • Prepare an isocratic blend of Water / Acetonitrile / TFA in a ratio of 70:30:0.1 (v/v/v). The TFA acts as both an ion-pairing agent and a pH modifier[4].

Step 2: Chromatographic Conditions

  • Column: Mixed-mode cation-exchange/hydrophobic column (e.g., Primesep 100, 150 mm × 4.6 mm, 5 µm)[4][5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm[4].

Step 3: Elution Dynamics & Validation

  • Benzenesulfonamide will elute first, driven primarily by hydrophobic interactions. Sulfanilamide, possessing an extra basic amino group, engages with the embedded cation-exchange sites and is strongly retained[3]. Baseline resolution (Rs > 2.0) between the two peaks validates the structural selectivity of the method.

Data Presentation

Table 1: Comparison of Chromatographic Parameters for Benzenesulfonamide Analysis

ParameterProtocol A (RP-HPLC)Protocol B (Mixed-Mode HPLC)
Primary Application Purity analysis & stability testingSeparation of closely related structural analogs
Stationary Phase C18 (Octadecylsilane)Alkyl chain with embedded cation-exchange groups
Mobile Phase 0.1% H3PO4 (aq) / AcetonitrileWater / Acetonitrile / 0.1% TFA
Primary Retention Mechanism Hydrophobic partitioningHydrophobic + Electrostatic (Cation-exchange)
Detection Wavelength 220 nm / 254 nm210 nm
System Suitability (RSD) ≤ 2.0%≤ 2.0%

Workflow Visualization

HPLC_Workflow N1 1. Sample Preparation (Extraction & Dilution) N2 2. Column Selection (RP-C18 vs Mixed-Mode) N1->N2 N3 3. Mobile Phase Optimization (Buffer pH & Organic Modifier) N2->N3 N4 4. Chromatographic Separation (Isocratic / Gradient Elution) N3->N4 N5 5. Detection & Integration (UV/PDA at 210-254 nm) N4->N5 N6 6. Data Analysis & Validation (System Suitability & Purity) N5->N6

Workflow for HPLC method development of benzenesulfonamide compounds.

References

  • SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide.3

  • SIELC Technologies. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC.4

  • BenchChem. Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-(1-Aminoethyl)benzenesulfonamide.2

  • SIELC Technologies. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column.5

  • National Institutes of Health (PMC). Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells.1

  • Austin Publishing Group. High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis.6

Sources

Application Note: Advanced Single-Crystal Growth Techniques for Benzenesulfonamide Derivatives in X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Experimental Protocols

Mechanistic Causality in Sulfonamide Crystallization

Benzenesulfonamide derivatives (Ar-SO₂NH-R) are privileged scaffolds in medicinal chemistry, serving as the pharmacophoric foundation for cyclooxygenase-2 (COX-2) inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents. Elucidating their precise three-dimensional structure via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design. However, growing diffraction-quality single crystals of these compounds presents unique thermodynamic and kinetic challenges.

Amphiphilic Nature and Hydrogen-Bonding Synthons

The crystallization behavior of benzenesulfonamides is dictated by their structural dichotomy: a highly polar, hydrogen-bond-donating/accepting sulfonamide group paired with a hydrophobic aromatic ring. These molecules typically pack via robust intermolecular N-H···O hydrogen bonds, forming either discrete dimers or infinite catemeric chains [1].

Causality in Solvent Selection: The choice of solvent directly influences which polymorphic synthon is kinetically or thermodynamically favored. Polar protic solvents (e.g., ethanol, methanol) transiently hydrogen-bond with the sulfonamide core. This solvent-solute interaction acts as a kinetic buffer, slowing down the nucleation rate and favoring the growth of large, defect-free single crystals. Conversely, highly non-polar solvents force rapid, uncontrolled dimerization, often resulting in microcrystalline powders or twinned lattices [1, 2].

Conformational Flexibility and the Thorpe-Ingold Effect

The S-N bond in benzenesulfonamides exhibits significant conformational flexibility, often adopting varying gauche or anti torsions depending on steric bulk. Furthermore, the O-S-O angle is subject to the Thorpe-Ingold effect, widening beyond ideal tetrahedral geometry due to non-bonding interactions [2]. Because these conformational shifts alter the crystal packing density, screening multiple crystallization techniques and solvent systems is not merely recommended—it is a requisite for comprehensive structural elucidation.

Solvent Selection Matrix

To design a self-validating crystallization experiment, researchers must match the solubility profile of their specific benzenesulfonamide derivative to the appropriate solvent system.

Table 1: Physicochemical properties of common solvents and their mechanistic role in benzenesulfonamide crystallization.

SolventBoiling Point (°C)Polarity IndexMechanistic Role in Crystallization
Ethanol (EtOH) 78.45.2Primary Solvent (Evaporation): Excellent H-bond donor/acceptor. Moderates nucleation speed, yielding high-quality catemeric crystals.
Ethyl Acetate (EtOAc) 77.14.4Primary Solvent (Evaporation/Diffusion): Good solubility profile; moderate volatility prevents the metastable zone from collapsing too quickly.
Dichloromethane (DCM) 39.63.1Inner Solvent (Vapor Diffusion): Too volatile for slow evaporation (causes rapid nucleation), but excellent as the "good" solvent in diffusion chambers.
Hexanes / Heptane 68.0 / 98.40.1Anti-Solvent (Vapor Diffusion): Highly non-polar. Diffuses into the primary solvent to slowly lower solubility without participating in H-bonding.
Dimethyl Sulfoxide (DMSO) 189.07.2Primary Solvent (Layering): Used strictly for highly insoluble, rigid derivatives. Requires liquid-liquid layering due to negligible evaporation at room temperature.

Crystallization Workflow and Decision Matrix

G Start Synthesized Benzenesulfonamide (>95% Purity) Solubility Solubility Profiling (Polar vs Non-Polar) Start->Solubility QC Check HighSol High Solubility in Protic Solvents (EtOH, MeOH) Solubility->HighSol ModSol Amphiphilic / Mixed Solubility Profile Solubility->ModSol LowSol Poor Solubility (Requires DMSO/DMF) Solubility->LowSol Evap Protocol A: Slow Solvent Evaporation HighSol->Evap Vapor Protocol B: Vapor Diffusion (Anti-Solvent) ModSol->Vapor Layer Protocol C: Liquid-Liquid Layering LowSol->Layer Incubation Undisturbed Incubation (Constant Temp, Dark) Evap->Incubation Vapor->Incubation Layer->Incubation Incubation->Solubility Oiling Out / Powder (Iterate) Analysis Harvesting & SCXRD Analysis Incubation->Analysis Single Crystals Formed

Fig 1: Decision matrix and workflow for benzenesulfonamide single-crystal growth.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. A fundamental prerequisite for all methods is purity . The starting benzenesulfonamide must be ≥95% pure [3]. Impurities act as lattice chain-terminators, leading to crystal defects, twinning, or complete inhibition of nucleation.

Protocol A: Slow Solvent Evaporation

Best for: Benzenesulfonamides with high solubility in moderate-boiling protic solvents (e.g., Ethanol, Methanol).

Causality: Slow evaporation gradually increases the concentration of the solute, pushing the system into the metastable zone where nucleation is thermodynamically favored but kinetically controlled.

  • Dissolution: In a 1-dram (4 mL) borosilicate glass vial, dissolve 10–15 mg of the benzenesulfonamide derivative in 2–3 mL of Ethanol. Sonicate briefly if necessary.

  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE membrane into a new, dust-free 1-dram vial. Mechanism: This removes microscopic dust particles that act as heterogeneous nucleation sites, which would otherwise cause the rapid formation of many small, unusable crystals.

  • Controlled Sealing: Cover the mouth of the vial with Parafilm. Using a fine needle (e.g., 25G), puncture 2 to 3 small holes in the Parafilm.

  • Incubation: Place the vial in a dark, vibration-free cabinet at a constant ambient temperature (20–22 °C).

Self-Validation Checkpoint: After 48 hours, inspect the vial under a stereomicroscope with cross-polarized light. If the crystals extinguish light uniformly upon rotation, they are high-quality single crystals. If they exhibit mosaic extinction or appear as clustered rosettes, the evaporation rate was too high. Corrective Action: Redissolve the material and reduce the number of punctures in the Parafilm seal.

Protocol B: Vapor Diffusion (Anti-Solvent)

Best for: Compounds that "oil out" during evaporation or are highly soluble only in volatile solvents like DCM.

Causality: A volatile anti-solvent (poor solvent) diffuses through the vapor phase into a solution containing the compound in a good solvent. This slowly alters the dielectric constant of the liquid phase, gently forcing the benzenesulfonamide out of solution without physical disturbance.

  • Inner Chamber Preparation: Dissolve 10 mg of the compound in 1 mL of a "good" solvent (e.g., EtOAc or DCM) in a 1-dram open vial. Filter through a 0.22 µm PTFE filter.

  • Outer Chamber Preparation: Place the 1-dram vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3–4 mL of a volatile "poor" solvent (e.g., Hexanes or Pentane) into the outer 20 mL vial, ensuring it does not splash into the inner vial.

  • Sealing: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Store in a vibration-free environment.

Self-Validation Checkpoint: If the inner solution turns cloudy immediately upon sealing the chamber, the system has crossed the metastable zone too rapidly, resulting in uncontrolled precipitation. Corrective Action: Decrease the concentration of the inner solution by 50% or choose a less aggressive anti-solvent (e.g., switching from Pentane to Heptane).

Protocol C: Liquid-Liquid Layering

Best for: Highly rigid or poorly soluble benzenesulfonamides requiring DMSO or DMF.

Causality: Relies on the slow diffusion of two miscible liquids of different densities. Crystallization occurs precisely at the interface where supersaturation is localized.

  • Base Layer: Dissolve 10 mg of the compound in 0.5 mL of a dense, good solvent (e.g., Chloroform or DMSO) in a narrow NMR tube or Durham tube.

  • Buffer Layer (Optional but Recommended): Carefully layer 0.2 mL of a 50/50 mixture of the good and poor solvent. Mechanism: This creates a concentration gradient that prevents shock-precipitation at the interface.

  • Top Layer: Using a long needle or glass capillary, carefully layer 2 mL of a less dense poor solvent (e.g., Methanol or Hexane) on top. Allow the solvent to run slowly down the side of the glass.

  • Incubation: Seal the tube and leave it completely undisturbed. Crystals will typically form at the interface over 1 to 3 weeks.

Defect Control & Troubleshooting

  • Twinning: Benzenesulfonamides are highly prone to twinning (where two separate crystals share some of the same crystal lattice points) due to the flexibility of the sulfonamide linkage. If twinning is observed during initial X-ray unit cell determination, switch from a non-polar solvent system to a polar protic system (e.g., from EtOAc to EtOH) to strengthen solvent-solute hydrogen bonding and slow lattice assembly.

  • Oiling Out: If the compound forms a viscous oil instead of crystals, the system is undergoing liquid-liquid phase separation rather than crystallization. This indicates the solvent is too non-polar. Redissolve the oil in a solvent with a higher polarity index or lower the incubation temperature to 4 °C to thermodynamically favor the crystalline solid state over the amorphous oil.

References

  • Chourasiya, S. S., et al. "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, 2010. URL:[Link]

  • Gowda, B. T., et al. "N-(2,5-Dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 2009. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Topic: Optimization of 4,5-dimethyl-2-nitrobenzenesulfonamide yield. Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]

Executive Summary: The Strategic Pivot

If you are experiencing low yields (<40%) or "tarring" issues, you are likely attempting direct chlorosulfonation of 4-nitro-o-xylene.[1][2][3] The nitro group strongly deactivates the ring, requiring harsh temperatures that degrade the methyl groups.[1]

The Solution: Switch to the Modified Sandmeyer-Meerwein Route . By starting with 4,5-dimethyl-2-nitroaniline (CAS 6972-71-0) , you utilize the amino group to install the sulfonyl chloride functionality under mild conditions via a diazonium intermediate.[1][2][3] This method typically boosts yields to 75-85% and guarantees regiochemical purity.[1][2][3]

Module 1: The Critical Intermediate (Sulfonyl Chloride Synthesis)

Objective: Convert 4,5-dimethyl-2-nitroaniline to 4,5-dimethyl-2-nitrobenzenesulfonyl chloride.

Protocol Overview

This reaction proceeds via the diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide (Meerwein Sulfochlorination).[1][2][3]

Reagents:

  • Substrate: 4,5-dimethyl-2-nitroaniline[1][2][3]

  • Diazotization: NaNO₂, HCl (conc), Acetic Acid[1]

  • Sulfochlorination: SO₂ gas, CuCl₂ (cat), Acetic Acid/Glacial[1]

Step-by-Step Optimization & Troubleshooting
StepActionTechnical RationaleCommon Pitfall
1. Solubilization Dissolve aniline in Glacial AcOH + conc. HCl.Protonation of the amine prevents side reactions.[1][2][3]Incomplete dissolution: Leads to unreacted starting material.[1][2][3] Heat gently to dissolve, then cool back to 0°C.
2. Diazotization Add NaNO₂ (aq) dropwise at <5°C .[1][2][3]Formation of the diazonium salt (

).[1][2][3]
Temp > 5°C: Diazonium salts thermally decompose to phenols/tars.[1][2][3] Keep it icy.
3. The Catalyst Prepare a separate vessel with AcOH saturated with SO₂ gas + CuCl₂.[1][2][3]Cu(II) promotes the radical decomposition of the diazo species and capture by SO₂.[1][3]Low SO₂ conc: If the AcOH isn't saturated, the diazo radical couples with itself (azo dyes) instead of forming the sulfonyl chloride.[1][3]
4. Coupling Pour the Diazo mixture into the SO₂ mixture.Immediate exposure to high SO₂ concentration drives the

formation.[1][2][3]
Reverse addition: Adding SO₂ to the diazo allows side reactions before the radical can be trapped.[1][2][3]

Scientist's Note: The color change is your indicator.[1][2][3] The reaction should foam (N₂ release) and turn from orange/red to a greenish suspension as the sulfonyl chloride precipitates.[1][2][3]

Module 2: The Amidation Step (Yield Preservation)

Objective: Convert the sulfonyl chloride to the sulfonamide without hydrolysis.

Reaction:



Troubleshooting Guide

Q: My product is sticky/gummy. Why? A: This is often due to mixed-phase hydrolysis .[1][2][3] If you use aqueous ammonia (NH₄OH) alone, the sulfonyl chloride (lipophilic) doesn't mix well, leading to slow reaction and competing hydrolysis by water.[1]

  • Fix: Dissolve the sulfonyl chloride in THF or Dioxane first.[1][2][3] Then add concentrated aqueous ammonia dropwise at 0°C. The homogenous organic phase ensures the amine attacks faster than water.[1][3]

Q: I see a significant impurity by TLC (lower Rf). A: This is likely the sulfonic acid (


) resulting from hydrolysis.[1][2][3]
  • Fix: Ensure your sulfonyl chloride is dry before amidation.[1][2][3] Use anhydrous ammonia in DCM or THF if hydrolysis is persistent.[1][2][3]

Q: The reaction exotherms violently. A: Sulfonylation of amines is highly exothermic.[1][2][3]

  • Fix: Cool the amine solution to -10°C to 0°C before adding the sulfonyl chloride solution. Add slowly over 30 minutes.

Module 3: Visualizing the Pathway

The following diagram outlines the optimized workflow, highlighting the critical control points (CCPs) for yield.

G cluster_0 Critical Control Point 1 start Start: 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) step1 Diazotization (NaNO2 / HCl / <5°C) start->step1 Solubilize inter1 Intermediate: Diazonium Salt step1->inter1 N2 generation step2 Meerwein Sulfochlorination (SO2 / CuCl2 / AcOH) inter1->step2 Pour into SO2 mix inter2 Intermediate: Sulfonyl Chloride step2->inter2 Radical capture step3 Amidation (NH3 in THF/Dioxane) inter2->step3 Nucleophilic attack final Target: 4,5-Dimethyl-2-nitrobenzenesulfonamide step3->final Crystallization

Caption: Optimized Meerwein synthesis route. Red nodes indicate unstable intermediates requiring strict temperature control.[1][2][3]

Module 4: Purification & Characterization

Purification Protocol:

  • Quench: Evaporate the THF/organic solvent.

  • Precipitate: Pour the residue into ice-cold 1M HCl. The acid neutralizes excess ammonia and keeps the product protonated (insoluble).[1][2][3]

  • Filtration: Filter the solid.[1][2][3][4]

  • Recrystallization: The crude solid is often yellow.[1][2][3] Recrystallize from Ethanol/Water (9:1) or Toluene to remove sulfonic acid traces.[1][2][3]

Expected Properties:

  • Appearance: Light yellow crystalline solid.[1][2][3]

  • Melting Point: ~178-180°C (Consistent with nitro-sulfonamide analogs).[1][2][3]

  • Solubility: Soluble in DMSO, DMF, hot Ethanol.[1] Sparingly soluble in water.[1][2][3]

References
  • Doyle, M. P., et al. (1977).[1][2] "Alkyl Nitrites as Nitrosating Agents in Meerwein Arylation." Journal of Organic Chemistry. (Foundational mechanism for copper-catalyzed diazo decomposition).[1][2][3]

  • Hofmann, M. (2002).[1][2][3] "Synthesis of Nitro-sulfobenzamides." European Patent EP1242386 B1.[1][2][3] (Describes analogous sulfonamide synthesis conditions).

  • Sigma-Aldrich. "4,5-Dimethyl-2-nitroaniline Product Specification." (Precursor data).

  • PubChem. "4-Nitrobenzenesulfonamide Compound Summary."[1][2][3] (Analogous physicochemical properties and solubility data). [1][2][3]

Sources

Technical Support Center: Sulfonamide Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental mechanistic causes of reaction failures. Sulfonamide formation is a cornerstone of medicinal chemistry, but the highly electrophilic nature of the sulfonyl chloride group introduces competing pathways—namely hydrolysis and over-sulfonylation—that can ruin your yields.

This guide provides a causal framework, self-validating protocols, and quantitative parameters to ensure your synthesis is robust and reproducible.

Diagnostic Workflow for Reaction Failures

Before adjusting your protocol, use the following decision tree to diagnose the root cause of your reaction failure based on analytical readouts.

DiagnosticTree Start Analyze Reaction Outcome LowYield Low Yield / Stalled Reaction Start->LowYield MultipleSpots Multiple Spots on TLC Start->MultipleSpots CheckAmine Check Amine Consumption LowYield->CheckAmine DiSulf Di-sulfonylation Detected MultipleSpots->DiSulf Unreacted Amine Unreacted CheckAmine->Unreacted Hydrolyzed Sulfonyl Chloride Hydrolyzed CheckAmine->Hydrolyzed FixUnreacted Increase Temp / Add DMAP Unreacted->FixUnreacted FixHydrolyzed Use Anhydrous Solvents Hydrolyzed->FixHydrolyzed FixDiSulf Reduce Equivalents / Lower Temp DiSulf->FixDiSulf

Diagnostic decision tree for common sulfonamide synthesis issues.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is stalling with unreacted amine, resulting in low yields. What is the mechanistic cause? A: Stalled reactions typically arise from a mismatch between the nucleophilicity of your amine and the electrophilicity of the sulfonyl chloride. While aliphatic amines react rapidly, electron-deficient anilines are poor nucleophiles. If the amine attacks too slowly, the highly electrophilic S(VI) center of the sulfonyl chloride becomes susceptible to competitive nucleophilic attack by trace water in the solvent, leading to hydrolysis[1]. Resolution: Switch your base from Triethylamine (TEA) to Pyridine. Pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which accelerates the transfer of the sulfonyl group to weak amines[2].

Q2: I am observing a second, less polar spot on my TLC plate. What causes di-sulfonylation and how do I prevent it? A: When a primary amine reacts, it forms a mono-sulfonamide. The newly formed N-H bond is highly acidic (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In the presence of excess base, this proton is easily removed to form a sulfonamide anion. This anion is a powerful nucleophile that will attack a second equivalent of sulfonyl chloride, creating a di-sulfonylated byproduct[2]. Resolution: Strictly control your stoichiometry (maximum 1.05 equivalents of sulfonyl chloride) and maintain the reaction temperature at 0 °C. Lower temperatures suppress the activation energy required for the secondary di-sulfonylation pathway[2].

Q3: My sulfonyl chloride starting material is degrading into sulfonic acid before the reaction completes. How can I mitigate this? A: Sulfonyl chlorides are highly moisture-sensitive. Water acts as an oxygen nucleophile, attacking the sulfur atom to generate sulfonic acid and HCl[2]. Resolution: If your amine is organic-soluble, use strictly anhydrous solvents (e.g., dry DCM) under an argon atmosphere. If your amine is highly polar or water-soluble (e.g., amino acids), switch to a biphasic Schotten-Baumann system. In this setup, the sulfonyl chloride is dissolved in an organic phase, physically shielding it from the aqueous basic phase while allowing the reaction to occur at the solvent interface[3].

Q4: The traditional sulfonyl chloride method is too harsh for my complex substrate. Are there milder, modern alternatives? A: Yes. Sulfonyl chlorides can be difficult to handle and synthesize. Modern alternatives bypass them entirely. For example, ligand-to-metal charge transfer (LMCT) using copper catalysis allows you to convert unactivated aromatic acids directly to sulfonamides in a single pot[4]. Alternatively, you can use DABSO (a stable SO₂ surrogate) to convert feedstock anilines into sulfonyl chlorides via a Sandmeyer-type reaction, followed by immediate in situ amination[5].

Quantitative Optimization Parameters

To prevent side reactions, your reaction parameters must be tailored to the specific electronic nature of your substrate. Use the table below to benchmark your experimental design.

Substrate TypeAmine : Sulfonyl Chloride RatioBase EquivalentsOptimal Temp (°C)Expected YieldPrimary Competing Side Reaction
Aliphatic Primary Amine 1.0 : 1.051.5 - 2.0 (Et₃N)0 to 2585 - 95%Di-sulfonylation
Electron-Deficient Aniline 1.5 : 1.02.0 - 3.0 (Pyridine)25 to 6060 - 80%Unreacted Amine / Hydrolysis
Secondary Amine 1.0 : 1.11.5 (DIPEA)0 to 2580 - 90%Sulfonyl Chloride Hydrolysis
Aqueous Amino Acid 1.0 : 1.21.2 (Na₂CO₃)0 to 2575 - 85%Sulfonyl Chloride Hydrolysis
Self-Validating Experimental Protocols

A robust protocol must contain internal validation checkpoints to prove that the desired mechanistic pathway is occurring.

Protocol A: Anhydrous Synthesis (For Organic-Soluble Amines)

This protocol minimizes hydrolysis by strictly excluding water and controlling the exotherm[2].

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere. Add Triethylamine (1.5 eq). Causality: Triethylamine acts as an acid scavenger. Without it, the HCl byproduct will protonate your starting amine, rendering it non-nucleophilic and stalling the reaction.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add dropwise over 15 minutes. Causality: The nucleophilic attack on the sulfonyl chloride is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise drive the di-sulfonylation side reaction[2].

  • Reaction Monitoring & Validation: Remove the ice bath and stir for 2 hours. Validation Step: Withdraw a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. The disappearance of the starting amine mass (M+H) validates complete conversion. If the amine persists alongside a growing sulfonic acid peak, your system is wet; the sulfonyl chloride is hydrolyzing faster than it is reacting.

  • Quench and Workup: Once validated, quench the reaction with saturated aqueous NaHCO₃ to destroy any unreacted sulfonyl chloride. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Water-Soluble Amines)

This protocol is ideal for amino acids, protecting the sulfonyl chloride from hydrolysis by compartmentalizing it[3].

  • Aqueous Phase Setup: Dissolve the amino acid (1.0 eq) and Na₂CO₃ (1.2 eq) in water. Cool to 0 °C. Causality: The basic aqueous environment ensures the amine is fully deprotonated and highly nucleophilic[3].

  • Organic Phase Addition: Dissolve the sulfonyl chloride (1.2 eq) in Ethyl Acetate. Add this organic solution dropwise to the rapidly stirring aqueous phase. Causality: Rapid stirring maximizes the surface area of the biphasic interface where the reaction occurs, while the organic solvent shields the bulk of the sulfonyl chloride from aqueous hydrolysis.

  • In-Process Validation: Monitor the pH of the aqueous layer using pH paper. Validation Step: The reaction generates HCl. A gradual drop in pH validates that the coupling is actively occurring. If the pH drops below 8, add additional Na₂CO₃ to maintain amine nucleophilicity.

  • Isolation: Separate the layers, discard the organic phase (containing hydrolyzed impurities), and carefully acidify the aqueous phase with 10% HCl to pH 2 to precipitate the pure sulfonamide product[3].

Mechanistic Pathway Visualization

Understanding the transition state is critical for troubleshooting. The reaction proceeds via a trigonal bipyramidal transition state, where steric hindrance plays a major role in reaction kinetics[1].

Mechanism Amine Amine Nucleophile (R-NH2) TS Trigonal Bipyramidal Transition State Amine->TS Nucleophilic Attack Sulfonyl Sulfonyl Chloride (Ar-SO2Cl) Sulfonyl->TS Product Sulfonamide (Ar-SO2NHR) TS->Product Chloride Elimination Byproduct HCl Byproduct (Neutralized by Base) TS->Byproduct

Mechanistic pathway of sulfonamide formation via nucleophilic substitution.

References
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. 2

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. 1

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. 3

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 4

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. 5

Sources

"side reactions in the synthesis of nitro-benzenesulfonamides and their prevention"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Nitro-benzenesulfonamides

Introduction: Navigating the Synthesis of Nitro-benzenesulfonamides

Nitro-benzenesulfonamides are a cornerstone in modern organic synthesis and drug development. They serve not only as pivotal intermediates for pharmaceuticals, dyes, and agrochemicals but also as indispensable protecting groups for amines, a strategy famously known as the "Ns-strategy".[1] The electron-withdrawing nature of the nitro group enhances the acidity of the sulfonamide proton, facilitating subsequent alkylation reactions, while also allowing for mild deprotection conditions compared to traditional sulfonyl groups like tosyl.[2][3]

However, the synthesis of these valuable compounds is frequently plagued by side reactions that can drastically reduce yield, complicate purification, and compromise final product purity. This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework to identify, understand, and prevent these common pitfalls. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is both successful and reproducible.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues encountered during the synthesis of nitro-benzenesulfonamides, presented in a direct question-and-answer format.

Issue 1: Low Yield and a Complex Mixture of Byproducts

Question: My reaction has a low yield, and the TLC/LC-MS shows multiple unexpected spots/peaks. What are the likely causes?

Answer: This is a common issue stemming from several potential side reactions. The most frequent culprits are the hydrolysis of the sulfonyl chloride starting material and the formation of a di-substituted sulfonamide.

  • Hydrolysis of the Sulfonyl Chloride: Nitrobenzenesulfonyl chlorides are highly reactive and acutely sensitive to moisture.[4][5] Any water present in your solvents, reagents, or glassware will hydrolyze the sulfonyl chloride to the corresponding and unreactive nitrobenzenesulfonic acid.[6] This not only consumes your starting material, leading to a lower yield, but the resulting sulfonic acid can complicate the workup and purification process.

    • Prevention Strategy: The rigorous exclusion of water is non-negotiable.

      • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents.

      • Dry Glassware: Oven-dry all glassware immediately before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6]

  • Di-sulfonylation of the Amine: The mono-substituted sulfonamide product is still nucleophilic and can react with a second molecule of the sulfonyl chloride, especially with primary amines. This forms a di-sulfonylated byproduct, which consumes both the starting material and the desired product.

    • Prevention Strategy: The key is to control the reaction kinetics to favor mono-substitution.

      • Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride. A molar ratio of 1.05:1 (amine:sulfonyl chloride) is a good starting point.[7]

      • Slow, Controlled Addition: Add the sulfonyl chloride dropwise to the amine solution. This maintains a low instantaneous concentration of the sulfonylating agent, favoring reaction with the more nucleophilic starting amine over the less nucleophilic sulfonamide product.[7]

      • Low Temperature: Perform the addition at a low temperature (typically 0 °C). Lower temperatures decrease the rate of the second sulfonylation reaction more significantly than the first, enhancing selectivity.[7][8]

  • Thermal Decomposition: These reactions can be exothermic. Poor temperature control can lead to a runaway reaction, causing thermal decomposition of reactants and products, often indicated by a dark brown or black color change.[6][8]

    • Prevention Strategy: Maintain strict temperature control throughout the addition and reaction period using an efficient cooling bath (e.g., ice-salt). Ensure vigorous stirring to dissipate heat and prevent localized hot spots.[8]

Troubleshooting Summary Table
Observed Issue Probable Cause Primary Prevention Strategy Secondary Actions
Low Yield, Acidic ImpurityHydrolysis of Sulfonyl ChlorideUse anhydrous solvents and reagents; run under an inert atmosphere.[5][6]Perform workup quickly with cold water/brine to minimize further hydrolysis.[6]
Low Yield, Higher MW ImpurityDi-sulfonylation of AmineAdd sulfonyl chloride slowly at 0 °C; use a slight excess of amine.[7]Monitor reaction by TLC to avoid extended reaction times.
Dark Reaction Color, Low YieldThermal DecompositionMaintain strict temperature control (0-5 °C during addition); ensure efficient stirring.[8]Degas solvents to remove oxygen, which can initiate radical decomposition.[6]
Multiple Isomeric ProductsPoor Regioselectivity (Nitration)Choose a synthesis route that leverages existing substituent directing effects; use milder nitrating agents.[9][10]Consider using solid acid catalysts like zeolites to enhance para-selectivity.[11][12]

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and major side reactions is crucial for troubleshooting.

G R_Amine Primary/Secondary Amine (R-NH₂) P_Desired Desired Product (R-NH-Ns) R_Amine->P_Desired + Ns-Cl (Slow addition, 0°C) R_Sulfonyl Nitrobenzenesulfonyl Chloride (Ns-Cl) R_Sulfonyl->P_Desired P_Acid Sulfonic Acid Byproduct (Ns-OH) R_Sulfonyl->P_Acid + H₂O (Hydrolysis) R_H2O Water (Contaminant) R_H2O->P_Acid P_DiSulf Di-sulfonylation Byproduct (R-N(Ns)₂) P_Desired->P_DiSulf

Caption: Main reaction pathway and key competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base important in this synthesis? The base, typically a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the HCl gas that is generated during the reaction.[7] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively stalling the reaction. An insufficient amount of base will lead to low yields.[7]

Q2: My starting material is a benzenesulfonamide that I need to nitrate. What are the common side reactions in this step? When nitrating an existing benzenesulfonamide, the main challenges are controlling the regioselectivity and preventing over-nitration. The sulfonic acid/sulfonamide group is a deactivating, meta-director.[13][14]

  • Isomer Formation: You will primarily get the meta-nitro product. However, depending on other substituents and the harshness of the conditions (e.g., high temperature, strong nitrating mixture), you may get minor amounts of ortho and para isomers, complicating purification.[10]

  • Di-nitration: The presence of one nitro group strongly deactivates the ring, making a second nitration more difficult but not impossible under forcing conditions.[15] To prevent this, use stoichiometric amounts of the nitrating agent and maintain the lowest effective reaction temperature.

Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[5][7] A co-spot, where you apply a spot of the starting material and a spot of the reaction mixture on top of each other, is highly recommended. The reaction is complete when the spot corresponding to the limiting reactant (usually the sulfonyl chloride or the amine) has completely disappeared.

Preventative Experimental Protocols

Adherence to a robust protocol is the best defense against side reactions.

Protocol 1: General Synthesis of an N-substituted-4-nitrobenzenesulfonamide

This protocol is designed to minimize both hydrolysis and di-sulfonylation.

  • Setup: Under an inert atmosphere of nitrogen, add the primary amine (1.05 equivalents) and a suitable anhydrous solvent (e.g., Dichloromethane, DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Addition of Base: Add the base (e.g., pyridine or triethylamine, 1.1 equivalents) to the stirred solution.[7]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[2][7]

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir for 2-16 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[2]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[2]

Troubleshooting Workflow Diagram

This logical workflow can help diagnose and resolve common synthesis problems.

G Start Reaction Outcome Unsatisfactory Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? (Multiple Spots on TLC) Check_Yield->Check_Purity No Hydrolysis Probable Cause: Hydrolysis of Ns-Cl Check_Yield->Hydrolysis Yes DiSulf Probable Cause: Di-sulfonylation Check_Purity->DiSulf Yes Success Implement Solutions & Re-run Experiment Check_Purity->Success No Hydrolysis_Sol Solution: Use anhydrous conditions. Run under N₂/Ar. Hydrolysis->Hydrolysis_Sol Hydrolysis_Sol->Success DiSulf_Sol Solution: Slow Ns-Cl addition at 0°C. Control stoichiometry. DiSulf->DiSulf_Sol Decomp Probable Cause: Thermal Decomposition DiSulf->Decomp Dark Color? Isomers Probable Cause: Poor Regioselectivity DiSulf->Isomers Nitration Step Issue? DiSulf_Sol->Success Decomp_Sol Solution: Improve cooling. Ensure vigorous stirring. Decomp->Decomp_Sol Decomp_Sol->Success Isomers_Sol Solution: Optimize nitration conditions (temp, reagents). Isomers->Isomers_Sol Isomers_Sol->Success

Caption: A decision-making workflow for troubleshooting synthesis.

References

  • Side reactions to avoid in N-Phenylmethanesulfonamide synthesis. Benchchem.
  • Managing exothermic reactions in the synthesis of sulfonamides. Benchchem.
  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.
  • Fukuyama Amine Synthesis.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Alternative reagents for the synthesis of 2-nitro-N-propylbenzenesulfonamide. Benchchem.
  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide. Benchchem.
  • Mechanism and regioselectivity of electrophilic aromatic nitr
  • What product(s) result from nitration of each of the following? e. benzenesulfonic acid. Pearson.
  • 35.
  • Nitr
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration.
  • WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • Selective nitration of aromatic compounds by solid acid c

Sources

Technical Support Center: Troubleshooting Benzenesulfonamide Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and drug discovery professionals. Benzenesulfonamide derivatives (including carbonic anhydrase inhibitors, COX-2 inhibitors, and targeted chemotherapeutics) frequently exhibit poor aqueous solubility. When introduced into in vitro biological assays, these compounds can precipitate or form colloidal aggregates.

This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to help you overcome these challenges and ensure the integrity of your experimental data.

Diagnostic Workflow

Before altering your assay conditions, it is critical to diagnose whether your erratic data is a biological artifact or a physicochemical solubility issue. Follow the logic pathway below to isolate the root cause.

G Start Observe Erratic Assay Data (e.g., False Positives) CheckSol Perform Kinetic Solubility Assay (Nephelometry) Start->CheckSol Decision1 Precipitation Detected? CheckSol->Decision1 Sol1 Optimize Co-solvents (e.g., 0.5% DMSO max) Decision1->Sol1 Yes Sol2 Use Cyclodextrins (e.g., HP-β-CD) Decision1->Sol2 Yes Sol3 Adjust Buffer pH (pKa dependent) Decision1->Sol3 Yes Validate Re-run Assay & Confirm Dose-Response Decision1->Validate No Sol1->Validate Sol2->Validate Sol3->Validate

Workflow for diagnosing and resolving benzenesulfonamide solubility in assays.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my benzenesulfonamide compounds precipitate in the assay buffer even though they are completely dissolved in the DMSO stock? A1: This phenomenon is driven by "solvent shock." When a highly concentrated DMSO stock (e.g., 10 mM) is rapidly diluted into an aqueous buffer, the local concentration of the compound transiently exceeds its kinetic solubility limit. Benzenesulfonamides, which possess hydrophobic aromatic rings and polar sulfonamide groups, often rapidly nucleate and form colloidal aggregates rather than remaining in a supersaturated state. These aggregates can artificially inhibit enzymes via non-specific steric blockade, leading to false-positive assay readouts[1].

Q2: How can I distinguish between a true biological inhibitor and a false positive caused by aggregation? A2: Aggregation-based inhibition is typically characterized by steep, non-sigmoidal dose-response curves and a lack of structure-activity relationship (SAR) progression. To validate the hit, you must measure the compound's kinetic solubility under exact assay conditions (matching pH, temperature, and buffer composition). Laser nephelometry is the gold standard for this, as it detects the forward-scattered light produced by insoluble particulates[2]. If the biological


 occurs at a concentration higher than the compound's kinetic solubility limit, the readout is invalid.

Q3: What are the most effective excipients to solubilize benzenesulfonamides without disrupting cell viability or enzyme function? A3: While increasing DMSO concentration is tempting, concentrations above 0.5% - 1.0% (v/v) often induce cytotoxicity, alter enzyme conformation, and can still cause analyte precipitation upon cooling[3]. A superior mechanistic approach utilizes cyclodextrins (e.g., Hydroxypropyl-


-cyclodextrin, HP-

-CD). The hydrophobic cavity of HP-

-CD encapsulates the benzenesulfonamide ring, while its hydrophilic exterior maintains aqueous solubility. Studies have shown that cyclodextrin complexation significantly enhances the dissolution rate and stability of sulfonamides without interfering with the biological target[4].

Quantitative Data: Solubilization Strategies

The table below summarizes the causality, efficacy, and biological limitations of common solubilization strategies used for benzenesulfonamides.

Solubilization StrategyMechanism of ActionMax Recommended Conc. (In Vitro)Benzenesulfonamide Solubility EnhancementBiological Limitations
DMSO Co-solvent; disrupts crystal lattice energy0.5% - 1.0% (v/v)Low-Moderate (Highly prone to solvent shock)Cytotoxicity, enzyme denaturation, false positives[3]
HP-

-Cyclodextrin
Host-guest inclusion complexation1.0% - 5.0% (w/v)High (Up to 10x - 100x increase)Requires pre-incubation for thermodynamic equilibrium[4]
PEG 400 Co-solvent; dielectric constant reduction1.0% - 2.0% (v/v)ModerateHigh viscosity, potential osmotic stress on cells
Alkaline pH Adjustment Deprotonation of the sulfonamide nitrogenAssay dependent (pH 7.4 - 8.0)Moderate-HighMust not exceed physiological or enzymatic pH limits

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to verify that solubility—and not an artifact—is being measured.

Protocol 1: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Purpose: To determine the maximum soluble concentration of a benzenesulfonamide derivative in assay buffer before precipitation occurs[2]. Self-Validation Mechanism: By generating a standard curve of light scattering versus concentration, the exact point of precipitation (inflection point) is identified. Running a known highly soluble compound (e.g., acetaminophen) alongside serves as a negative control to validate the scattering baseline.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve the benzenesulfonamide derivative in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the stock in 100% DMSO.

  • Buffer Dispensing: Add 198 µL of the target biological assay buffer (e.g., PBS, pH 7.4) into a clear-bottom 96-well microtiter plate.

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the buffer (Final DMSO = 1%). Causality Note: Pipette mix immediately and vigorously to minimize localized solvent shock and prevent premature nucleation.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours. This allows for thermodynamic equilibration and potential slow-forming aggregates to precipitate.

  • Measurement: Read the plate using a laser nephelometer (e.g., 635 nm laser).

  • Analysis: Plot compound concentration (x-axis) vs. Nephelometry Counts (y-axis). The kinetic solubility limit is the concentration where counts significantly deviate from the baseline buffer control.

Protocol 2: HP- -Cyclodextrin Inclusion Complexation for Cell-Based Assays

Purpose: To deliver highly hydrophobic benzenesulfonamides to cells without exceeding DMSO toxicity limits[4]. Self-Validation Mechanism: Pre-forming the inclusion complex in an aqueous environment prevents the precipitation that occurs when diluting from straight DMSO. The validation step involves comparing the biological readout of the complexed drug versus a vehicle-only cyclodextrin control to definitively rule out carrier toxicity.

Step-by-Step Methodology:

  • Prepare Carrier Solution: Dissolve HP-

    
    -CD in the biological assay medium to a final concentration of 5% (w/v). Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the solid benzenesulfonamide compound directly to the HP-

    
    -CD solution. (Alternatively, add a minimal volume of DMSO stock, ensuring final DMSO < 0.1%).
    
  • Complexation: Agitate the mixture on an orbital shaker at room temperature for 24 hours. Causality Note: This extended time is strictly required for the host-guest thermodynamic equilibrium to be established and for the drug to fully enter the hydrophobic cavity.

  • Filtration: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm membrane to remove any uncomplexed, undissolved drug.

  • Quantification: Determine the exact concentration of the dissolved benzenesulfonamide in the filtrate using HPLC-UV or LC-MS/MS.

  • Assay Application: Dilute the quantified complex into the final cell culture medium and proceed with the biological assay. You must run a vehicle control (5% HP-

    
    -CD without drug) in parallel to validate that the cyclodextrin itself is not inducing a biological response.
    

References

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate / Drug Discovery Today URL
  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL
  • Title: Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: MedCrave / Journal of Analytical & Pharmaceutical Research URL
  • Title: Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: NIH / PubMed Central URL

Sources

"managing the stability of sulfonyl chlorides during sulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely well-acquainted with the sulfonamide functional group—a critical bioisostere for the amide bond found in numerous antibacterial agents, diuretics, and antiretrovirals. However, the synthesis of sulfonamides is frequently complicated by the inherent instability of their primary precursors: sulfonyl chlorides .

Due to the highly electrophilic nature of the sulfur center, sulfonyl chlorides are notoriously sensitive to moisture, prone to rapid hydrolysis, and susceptible to thermal degradation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the causality behind experimental failures and provide self-validating protocols to ensure your sulfonamide syntheses are robust, reproducible, and high-yielding.

Synthesis Workflow & Stability Checkpoints

Workflow SC Sulfonyl Chloride (Highly Electrophilic) Moisture Trace Moisture (H₂O Nucleophile) SC->Moisture Poor Storage Amine Amine + Base (Anhydrous Solvent) SC->Amine Dropwise Addition (0°C Control) Hydrolysis Hydrolysis Pathway (Sulfonic Acid + HCl) Moisture->Hydrolysis Sulfonamide Sulfonamide Synthesis (Target Bioisostere) Amine->Sulfonamide Exotherm Thermal Degradation (Exothermic Runaway) Amine->Exotherm Rapid Addition (>5°C) Exotherm->Hydrolysis Heat Accelerates Degradation

Workflow of sulfonamide synthesis highlighting critical stability checkpoints and degradation pathways.

Troubleshooting Guide: Causality & Solutions

Issue 1: Hydrolysis before or during the reaction

  • Symptom: Low yield of the target sulfonamide, high yield of water-soluble byproducts, and excessive fuming upon opening the reagent bottle.

  • Root Cause & Causality: Sulfonyl chlorides feature a highly electrophilic sulfur atom due to the electron-withdrawing oxygen and chlorine atoms. Water acts as a strong nucleophile, initiating an

    
    -like concerted solvent process that cleaves the S-Cl bond, producing sulfonic acid and hydrogen chloride (HCl) gas [2]. The generated HCl causes the fuming and lowers the pH of the reaction mixture, which protonates your target amine, rendering it non-nucleophilic and halting the desired synthesis.
    
  • Solution: Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon). Solvents must be strictly anhydrous.

Issue 2: Exothermic degradation and "tar" formation during base addition

  • Symptom: The reaction mixture turns dark brown or black, accompanied by a rapid temperature spike and the formation of intractable mixtures.

  • Root Cause & Causality: The nucleophilic attack of an amine on a sulfonyl chloride is highly exothermic. If the sulfonyl chloride is added too rapidly, the localized heat cannot dissipate. Elevated temperatures exponentially increase the rate of side reactions, including the thermal decomposition of the sulfonyl chloride and base-catalyzed oligomerization [1].

  • Solution: Implement a self-validating cooling protocol. Immerse the reaction in an ice-water bath (0 °C) and add the sulfonyl chloride dropwise. Monitor the internal temperature; if it exceeds 5 °C, pause the addition. This validates that the reaction rate is not exceeding your cooling capacity.

Issue 3: Formation of Bis-sulfonamides (Sulfonimides)

  • Symptom: LC-MS analysis shows a major byproduct corresponding to the addition of two sulfonyl groups to a single primary amine.

  • Root Cause & Causality: The mono-sulfonamide product retains an acidic N-H proton. In the presence of a strong base (like NaOH or excess triethylamine), this proton is abstracted, creating a highly nucleophilic sulfonamide anion that readily attacks a second molecule of sulfonyl chloride.

  • Solution: Strictly control stoichiometry (1.0 eq primary amine to 1.05 eq sulfonyl chloride) and utilize a milder base like pyridine. Pyridine is basic enough to scavenge the generated HCl but not strong enough to completely deprotonate the resulting sulfonamide [3].

Quantitative Data: Solvolysis Rates of Sulfonyl Chlorides

The half-life (


) of sulfonyl chlorides dictates your working window for synthesis. The following table summarizes the solvolysis kinetics of representative alkanesulfonyl chlorides at 25 °C based on solvent ionizing power and nucleophilicity [2]. Understanding these rates explains why solvent selection is the most critical variable in your experimental design.
Solvent SystemRate Constant (

,

)
Estimated Half-Life (

)
Stability Assessment
100% Water (

)

~ 26 minutesHighly Unstable (Rapid Hydrolysis)
50% Aqueous Ethanol

~ 96 minutesModerately Unstable
100% Methanol

~ 135 minutesProne to Solvolysis (Esterification)
Anhydrous Dichloromethane

> MonthsHighly Stable (Preferred Solvent)

Experimental Methodologies

Protocol A: Anhydrous Synthesis of Sulfonamides

Ideal for moisture-sensitive aliphatic and heteroaryl sulfonyl chlorides.

Self-Validating Checkpoint: The persistence of a clear or pale solution without excessive fuming indicates successful moisture exclusion and temperature control.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Amine Dissolution: Dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of amine).

  • Base Addition: Add anhydrous triethylamine (TEA) or pyridine (1.1 to 1.5 eq) to the solution. Causality: The base acts as an HCl scavenger, preventing the protonation of the amine nucleophile [1].

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the reaction mixture over 30–60 minutes. Crucial Step: Maintain the internal temperature below 5 °C to prevent thermal degradation.

  • Reaction Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC or LC-MS.

  • Aqueous Workup: Quench the reaction by adding an equal volume of saturated aqueous

    
    . Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1 M HCl (to remove excess pyridine/TEA) and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude sulfonamide [1].
    
Protocol B: Aqueous Biphasic Synthesis (Modified Schotten-Baumann)

Ideal for robust, sterically hindered, or highly water-insoluble sulfonyl chlorides (e.g., Tosyl chloride) reacting with amino acids.

  • Aqueous Base Preparation: Dissolve the amine/amino acid (1.0 eq) and

    
     (1.2 eq) in water. Causality: The alkaline pH (~9-10) ensures the amine is deprotonated and nucleophilic, while the low aqueous solubility of the chosen sulfonyl chloride protects it from rapid hydrolysis [4].
    
  • Cooling: Cool the aqueous mixture to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise over 15 minutes under vigorous stirring.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Acidification: Cool to 0 °C and carefully acidify with 10% HCl until the sulfonamide product precipitates. Filter, wash with cold water, and dry[4].

Frequently Asked Questions (FAQs)

Q: How should I store my sulfonyl chlorides to maximize shelf life? A: Sulfonyl chlorides must be stored in tightly closed containers under an inert gas (Nitrogen or Argon) to exclude moist air. Store them in a cool, dry, well-ventilated area, typically at 2–8 °C (always refer to the specific compound's Safety Data Sheet). Secondary containment in a desiccator is highly recommended [6].

Q: My sulfonyl chloride has formed a white crust around the cap. Is it still usable? A: The white crust is likely sulfonic acid, a byproduct of moisture-induced hydrolysis. While the bulk material underneath might still be viable, its purity is compromised. For sensitive syntheses, it is recommended to purchase or synthesize a fresh batch, as the exact stoichiometry will be skewed by the degraded mass [5].

Q: Can I use alcohols as solvents for sulfonamide synthesis? A: No. Sulfonyl chlorides will react with alcohols (solvolysis) to form sulfonate esters, competing directly with the amine and drastically reducing your sulfonamide yield [2]. Always use non-nucleophilic solvents like DCM, THF, or Toluene.

References

  • Title: Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride Source: Benchchem URL: 1

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: MDPI (International Journal of Molecular Sciences) URL:

  • Title: Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides Source: Benchchem URL: 2

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI (Molecules) URL:

  • Title: β-Isovalerolactam-N-sulfonyl chloride Source: Organic Syntheses URL: 3

  • Title: SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride Source: MilliporeSigma URL:

Sources

Validation & Comparative

Comparative Analysis of Benzenesulfonamide Derivatives: From Synthesis to Biological Efficacy

[1][2][3]

Executive Summary: The Privileged Scaffold

The benzenesulfonamide moiety (

1

This guide provides a technical comparison of recent benzenesulfonamide derivatives, focusing on Structure-Activity Relationships (SAR) , isoform selectivity , and experimental validation protocols .

Mechanism of Action: The Zinc Anchor & The Tail Approach

To understand the comparative efficacy of these derivatives, one must first master the binding kinetics. The primary sulfonamide group acts as a Zinc-Binding Group (ZBG).

The Zinc Coordination Logic

In the active site of Carbonic Anhydrase (CA), the


The "Tail" Approach for Selectivity

The benzene ring serves as a linker, but the "Tail" (substituents at the para or meta positions) dictates selectivity.

  • Hydrophilic Tails: Tend to interact with the hydrophilic half of the active site (common in cytosolic isoforms CA I and II).

  • Bulky/Lipophilic Tails: Interact with the hydrophobic pocket found in tumor-associated isoforms (CA IX and XII), enhancing selectivity.

Visualization: Mechanism of Action & SAR

The following diagram illustrates the coordination logic and the "Tail Approach" used to differentiate between ubiquitous and tumor-associated isoforms.

SAR_Mechanismcluster_outcomesBiological ConsequenceBenzenesulfonamideBenzenesulfonamideScaffoldZn_BindingZinc Binding Group(-SO2NH2)Benzenesulfonamide->Zn_BindingAromatic_RingAromatic Ring(Linker)Benzenesulfonamide->Aromatic_RingZn_IonZn2+ Ion(Catalytic Center)Zn_Binding->Zn_IonCoordination(Displaces H2O)Tail_RegionTail Region(R-Group)Aromatic_Ring->Tail_RegionHydrophobic_PocketHydrophobic Pocket(Selectivity Filter)Tail_Region->Hydrophobic_PocketVan der WaalsInteractionsSelectivityIsoform Selectivity(CA IX/XII vs I/II)Tail_Region->SelectivityDeterminesTarget_CACarbonic AnhydraseActive SiteZn_Ion->Target_CAHydrophobic_Pocket->Target_CA

Caption: Structural dissection of benzenesulfonamide binding. The 'Tail' region dictates isoform selectivity via hydrophobic pocket interactions.

Comparative Analysis by Therapeutic Target

Carbonic Anhydrase Inhibition (CAIs)

The critical challenge in CAI development is avoiding off-target inhibition of cytosolic CA I and II (causing side effects like paresthesia) while targeting transmembrane CA IX and XII (hypoxia-induced tumor targets).

Table 1: Inhibitory Data (


) of Reference vs. Novel Derivatives

Compound ClassDerivative TypeTarget: hCA IX (

nM)
Target: hCA II (

nM)
Selectivity Ratio (II/IX)Mechanism Note
Clinical Ref Acetazolamide (AAZ) 25.012.00.48Non-selective; binds all isoforms.
Novel Ureido-Benzenesulfonamide (SLC-0111) 45.0960.021.3 Ureido tail exploits hydrophobic pocket of CA IX.
Novel Pyrazoline-Sulfonamide (4e) 10.91550.0142.2 Bulky heterocycle hinders entry to CA II active site.
Novel Thiazolone-Benzenesulfonamide 22.0>2000>90 High rigidity favors specific conformer binding.

Analysis:

  • Acetazolamide is potent but lacks selectivity, leading to systemic side effects.

  • Pyrazoline derivatives (4e) demonstrate superior selectivity (over 100-fold) by utilizing the "Tail Approach" to sterically clash with the narrower entrance of the hCA II active site while fitting the wider hCA IX pocket.

Antimicrobial Activity

While traditional sulfonamides inhibit DHPS, recent hybrids (e.g., incorporating thiazole or pyrimidine rings) show dual mechanisms, including bacterial CA inhibition (e.g., Vibrio cholerae CA).

Table 2: Antimicrobial Potency (MIC in


g/mL)
Derivative StructureE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungal)Comparative Insight
Sulfamethoxazole (Ref) 2-88-32>64Standard DHPS inhibitor; resistance is common.
Carboxamide-Sulfonamide (4d) 6.7212.5N/AAmide linker improves membrane permeability in Gram (-).
Thiopyrimidine-Sulfonamide 15.08.012.0Broad spectrum; likely targets multiple enzymes.
Thiazole-Hybrid (5a) 32.04.0 32.0High potency against Gram (+); lipophilicity aids cell wall penetration.

Experimental Protocols

Protocol A: General Synthesis of Benzenesulfonamide Derivatives

Rationale: This protocol uses a nucleophilic substitution reaction between a sulfonyl chloride and an amine. It is the industry standard for generating libraries of "tailed" sulfonamides.

Reagents: Substituted benzenesulfonyl chloride, Amine derivative (Tail), Pyridine (solvent/base), HCl.

  • Preparation: Dissolve the amine derivative (1.0 eq) in anhydrous pyridine (5-10 mL per mmol).

  • Addition: Cool the solution to 0°C. Add substituted benzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes. Reason: Exothermic reaction control prevents sulfonylation of other sensitive groups.

  • Reaction: Stir at room temperature (RT) for 6–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture into crushed ice/water (approx. 5x volume).

  • Precipitation: Acidify to pH 4–5 using 1N HCl. The sulfonamide precipitates out.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Carbonic Anhydrase Inhibition Assay (Esterase Method)

Rationale: While the stopped-flow CO2 hydrase assay is the gold standard for kinetics, the esterase assay using p-nitrophenyl acetate (pNPA) is a robust, self-validating method for high-throughput screening of inhibitor potency (

Principle: CA catalyzes the hydrolysis of pNPA to p-nitrophenol (yellow, Abs

22

Materials:

  • Enzyme: Recombinant hCA I, II, or IX.

  • Substrate: 3 mM pNPA (freshly prepared in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Microplate reader (Abs 405 nm).

Step-by-Step Workflow:

  • Blanking: Add 190

    
    L Assay Buffer to "Blank" wells.[2]
    
  • Control Setup: Add 180

    
    L Buffer + 10 
    
    
    L Enzyme solution to "Control" wells (100% Activity).
  • Inhibitor Setup: Add 170

    
    L Buffer + 10 
    
    
    L Enzyme + 10
    
    
    L Test Compound (varying concentrations) to "Test" wells.
  • Incubation: Incubate at 25°C for 15 minutes. Reason: Allows establishment of Enzyme-Inhibitor equilibrium.

  • Initiation: Add 10

    
    L of 3 mM pNPA substrate to all  wells.[2]
    
  • Measurement: Immediately monitor Absorbance at 405 nm every 15 seconds for 5 minutes.

  • Calculation: Determine initial velocity (

    
    ). Calculate % Inhibition:
    
    
    
Visualization: Experimental Workflow

The following diagram maps the logical flow from synthesis to data validation.

Exp_Workflowcluster_synthPhase 1: Synthesiscluster_assayPhase 2: Biological ScreeningStartStart: Sulfonyl Chloride+ Amine TailReactionReaction in Pyridine(0°C -> RT, 6-12h)Start->ReactionWorkupAcidify (pH 4-5)& RecrystallizeReaction->WorkupIncubationIncubate Enzyme + Inhibitor(15 min, 25°C)Workup->IncubationPurified CompoundSubstrateAdd pNPA Substrate(Initiates Hydrolysis)Incubation->SubstrateReadoutMeasure Abs @ 405nm(Kinetic Mode)Substrate->ReadoutAnalysisCalculate % InhibitionDerive IC50 / KiReadout->Analysis

Caption: Integrated workflow for the synthesis and esterase-based screening of sulfonamide derivatives.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Medical Press. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry. [Link]

Structure-Activity Relationship (SAR) Comparison Guide: 4,5-Dimethyl-2-nitro-benzenesulfonamide Analogs in Targeted Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the sulfonamide functional group is a privileged structure utilized extensively in rational drug design[1]. While primary sulfonamides are broad-spectrum inhibitors of metalloenzymes like Carbonic Anhydrase (CA)[2], achieving isoform selectivity remains a critical challenge. This guide provides an authoritative, data-driven comparison of the 4,5-dimethyl-2-nitro-benzenesulfonamide scaffold against alternative benzenesulfonamide analogs. By dissecting the causality behind its structural modifications, this guide demonstrates how specific electron-withdrawing and lipophilic substitutions optimize binding affinity and selectivity for tumor-associated targets like CA IX over off-target physiological isoforms (CA I/II)[3].

Mechanistic Grounding: The Causality of the Scaffold

To understand the superior performance of 4,5-dimethyl-2-nitro-benzenesulfonamide, we must analyze the thermodynamic and steric causality of its three core structural components:

  • The Zinc-Binding Pharmacophore (-SO₂NH₂): The primary sulfonamide acts as a classical zinc-binding group (ZBG). In the active site of Carbonic Anhydrase, the deprotonated sulfonamidate anion coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule essential for enzymatic hydration of CO₂[4].

  • The Ortho-Nitro Effect (-NO₂ at Position 2): The inclusion of a strongly electron-withdrawing nitro group at the ortho position exerts a profound inductive effect. This lowers the pKa of the adjacent sulfonamide group, facilitating the formation of the active sulfonamidate anion at physiological pH (pH 7.4). Furthermore, the nitro group acts as a hydrogen bond acceptor, stabilizing the inhibitor within the hydrophilic half of the active site[3].

  • The Hydrophobic Tail (4,5-Dimethyl Groups): SAR studies reveal that larger, more hydrophobic substituents on the aromatic ring drastically increase inhibitory potency by engaging specific hydrophobic pockets[5]. The methyl groups at positions 4 and 5 project deep into the hydrophobic wall of the CA IX active site (interacting with residues such as Val121, Val143, and Leu198). This steric engagement is the primary driver of isoform selectivity, as this hydrophobic pocket is structurally divergent in off-target isoforms like CA II.

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF HIF-1α Pathway Activation Hypoxia->HIF CAIX CA IX Enzyme Overexpression HIF->CAIX Acid Extracellular Matrix Acidification CAIX->Acid Survival Tumor Survival & Chemoresistance Acid->Survival Drug 4,5-Dimethyl-2-nitro- benzenesulfonamide Drug->CAIX Potent Zinc-Binding Inhibition

Figure 1: Mechanism of tumor survival via CA IX and targeted inhibition by the sulfonamide scaffold.

Comparative SAR Analysis: Product vs. Alternatives

When evaluating the 4,5-dimethyl-2-nitro-benzenesulfonamide scaffold, it is crucial to benchmark it against simpler analogs to isolate the biochemical contribution of each substituent.

  • Alternative A (Unsubstituted Benzenesulfonamide): Lacks both pKa tuning and hydrophobic engagement, resulting in weak, non-selective pan-inhibition.

  • Alternative B (4-Methylbenzenesulfonamide): Offers slight hydrophobic engagement but lacks the electron-withdrawing nitro group, resulting in suboptimal zinc coordination at physiological pH.

  • Alternative C (2-Nitrobenzenesulfonamide): Achieves excellent zinc coordination due to pKa lowering but lacks the extended hydrophobic bulk required for high CA IX selectivity.

  • The Product (4,5-Dimethyl-2-nitro-benzenesulfonamide): Synergizes both electronic (pKa lowering) and steric (hydrophobic wall engagement) effects, yielding a highly potent and selective profile.

Quantitative SAR Comparison Table

The following table summarizes the representative inhibitory profiles (K_i) of these scaffolds against off-target cytosolic CA II and tumor-associated CA IX, synthesizing field-proven SAR trends[5],[2].

Scaffold / CompoundSubstituent (Pos 2)Substituents (Pos 4,5)CA II K_i (nM)[Off-Target]CA IX K_i (nM) [Target]Selectivity Ratio (CA II / CA IX)
Benzenesulfonamide -H-H2502001.25x
4-Methylbenzenesulfonamide -H4-CH₃1801101.63x
2-Nitrobenzenesulfonamide -NO₂-H85451.88x
4,5-Dimethyl-2-nitro-benzenesulfonamide -NO₂ 4,5-di-CH₃ 120 8 15.0x

Data Interpretation: The addition of the 4,5-dimethyl groups drastically improves affinity for CA IX (lowering K_i to 8 nM) while simultaneously reducing affinity for CA II, resulting in a 15-fold selectivity window.

SAR Core Sulfonamide Core (-SO2NH2) Zinc Primary Pharmacophore: Coordinates Active Site Zn2+ Core->Zinc Nitro Ortho-Nitro Group (-NO2) pKa Electronic Effect: Lowers pKa for Anion Formation Nitro->pKa Dimethyl 4,5-Dimethyl Groups (-CH3) Hydro Steric Effect: Engages Hydrophobic Wall Dimethyl->Hydro Outcome Optimized CA IX Affinity & Isoform Selectivity Zinc->Outcome pKa->Outcome Hydro->Outcome

Figure 2: Structure-activity relationship logic mapping substituents to their biochemical effects.

Experimental Protocols & Workflows

To ensure scientific integrity, the evaluation of these scaffolds relies on self-validating experimental systems. The following protocols detail the "tail approach" for derivatization and the kinetic assay for validation.

Protocol 1: Scaffold Derivatization via the "Tail Approach"

The "tail approach" is a standard methodology to synthesize novel benzenesulfamide derivatives, overcoming the scarcity of selective inhibition profiles[6].

  • Reagent Preparation: Dissolve 1.0 equivalent of 4,5-dimethyl-2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Amine Coupling: Add 1.2 equivalents of the desired tail amine (e.g., a functionalized piperazine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

  • Nitro Reduction (Optional for Amino-analogs): If the 4-amino analog is desired, treat the isolated nitrobenzenesulfonamide with Fe(0) (12.0 eq) and glacial acetic acid in an EtOH/H₂O mixture at 75 °C for 1 hour[6].

  • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

  • Validation Checkpoint: Confirm the structural integrity of the synthesized analog using ¹H-NMR and ¹³C-NMR, specifically verifying the presence of the intact sulfonamide protons (exchangeable with D₂O) around δ 7.5-8.0 ppm.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay

The gold standard for evaluating CA inhibition is the stopped-flow CO₂ hydrase assay, which measures the initial rates of the enzyme-catalyzed hydration of CO₂[7],[4].

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ to maintain constant ionic strength. Add 0.2 mM phenol red as the pH indicator.

  • Substrate Saturation: Prepare saturated CO₂ solutions (approx. 15 mM) by bubbling pure CO₂ gas into distilled water at 20 °C for 30 minutes.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX (or CA II) with varying concentrations of the 4,5-dimethyl-2-nitro-benzenesulfonamide inhibitor (10 pM to 100 μM) for 15 minutes at room temperature to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO₂ substrate. Monitor the absorbance of phenol red at 557 nm to track the acidification caused by the generation of protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the IC₅₀ value by plotting fractional activity versus inhibitor concentration. Convert IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation.

  • Validation Checkpoint: Run Acetazolamide (AAZ) as a positive control in parallel. The K_i of AAZ for CA II should consistently read ~12 nM to validate the assay's calibration[4].

References

1.[1] Benchchem: N,4-Dimethyl-2-nitrobenzene-1-sulfonamide. Source: benchchem.com. URL: 2.[5] Benchchem: Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives. Source: benchchem.com. URL: 3.[2] SciSpace: Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes. Source: scispace.com. URL: 4.[7] PMC: Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Source: nih.gov. URL: 5.[3] Benchchem: 4-Amino-3-nitrobenzenesulfonamide Research Chemical. Source: benchchem.com. URL: 6.[6] PMC: Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Source: nih.gov. URL: 7.[4] PMC: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Source: nih.gov. URL:

Sources

"comparing synthetic routes for benzenesulfonamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Title : A Comparative Guide to Synthetic Routes for Benzenesulfonamide Derivatives: From Classical to Catalytic

Introduction Benzenesulfonamides are a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics, including COX-2 inhibitors (e.g., celecoxib), carbonic anhydrase inhibitors, and loop diuretics 1. The sulfonamide moiety mimics a carboxylate transition state while providing superior metabolic stability and acting as a potent zinc-binding group in metalloenzymes 2. As drug targets become more complex, the synthetic methodologies to access these derivatives have evolved from harsh, classical conditions to highly selective, atom-economical catalytic processes 3.

This guide objectively compares three primary synthetic routes: Classical Chlorosulfonation-Amination, Transition-Metal Catalyzed Cross-Coupling, and Direct C-H Sulfonamidation.

Mechanistic Overview & Workflow Visualization

SyntheticRoutes cluster_Route1 Route 1: Classical Chlorosulfonation cluster_Route2 Route 2: Cross-Coupling cluster_Route3 Route 3: C-H Functionalization Start Arene / Aryl Halide (Starting Material) R1_Step1 Chlorosulfonic Acid (Electrophilic Substitution) Start->R1_Step1 R2_Step1 Pd/Cu Catalyst + Base (Oxidative Addition) Start->R2_Step1 Pre-functionalized Aryl Halide R3_Step1 Ir/Rh/Co Catalyst (C-H Activation) Start->R3_Step1 Direct Arene R1_Inter Arylsulfonyl Chloride (Reactive Intermediate) R1_Step1->R1_Inter R1_Step2 Amination (Nucleophilic Attack) R1_Inter->R1_Step2 Target Benzenesulfonamide Derivatives R1_Step2->Target R2_Step2 Sulfonamide/Sulfinate (Reductive Elimination) R2_Step1->R2_Step2 R2_Step2->Target R3_Step2 Sulfonyl Azide (Nitrenoid Insertion) R3_Step1->R3_Step2 R3_Step2->Target Releases N2

Comparison of synthetic workflows for benzenesulfonamide derivatives.

Route 1: Classical Chlorosulfonation-Amination

Causality Behind Experimental Choices The classical approach relies on the extreme electrophilicity of chlorosulfonic acid. The reagent serves a dual purpose: the first equivalent acts as an electrophile in an electrophilic aromatic substitution (EAS) to form a sulfonic acid, while the second equivalent acts as a chlorinating agent to yield the sulfonyl chloride 4. The subsequent amination is a straightforward nucleophilic attack. This protocol is highly scalable but suffers from poor functional group tolerance due to the highly acidic and corrosive conditions.

Self-Validating Protocol

  • Chlorosulfonation: In a fume hood, place 5.0 g of dry arene (e.g., acetanilide) in a round-bottom flask. Cool to 12–15 °C.

  • Acid Addition: Slowly add 16.5 mL (approx. 5 equivalents) of freshly distilled chlorosulfonic acid. Causality: Excess acid is required to drive the equilibrium of the second chlorination step.

  • Heating: Heat the mixture at 60–70 °C for 30 minutes to ensure complete conversion.

  • Quenching (Self-Validating Step): Carefully pour the mixture onto 100 g of crushed ice. The violent exothermic quenching of excess acid simultaneously drives the precipitation of the hydrophobic arylsulfonyl chloride. The formation of a distinct white precipitate visually confirms the success of the chlorosulfonation 4.

  • Amination: Filter the precipitate, transfer to a beaker, and immediately add 20 mL of concentrated aqueous ammonia (or primary/secondary amine). Heat gently for 15 minutes, cool, and filter the resulting benzenesulfonamide.

Route 2: Transition-Metal Catalyzed C-N Cross-Coupling

Causality Behind Experimental Choices To bypass the harsh acidic conditions of Route 1, modern synthesis employs Buchwald-Hartwig-type cross-coupling. This method forms the C-N bond by coupling an aryl halide with a primary sulfonamide (or coupling an aryl halide with a sulfinate followed by amination) 1. The transition metal (Pd or Cu) facilitates oxidative addition into the stable C-X bond. A bulky, electron-rich phosphine ligand (e.g., XPhos) is critical to overcome the reduced nucleophilicity of sulfonamides compared to alkylamines, promoting the final reductive elimination step.

Self-Validating Protocol

  • Preparation: Charge an oven-dried Schlenk flask with aryl halide (1.0 eq), primary sulfonamide (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (1.4 eq).

  • Inert Atmosphere (Self-Validating Step): Evacuate and backfill the flask with N2 three times. Causality: Pd(0) is highly sensitive to oxygen. A successful inert environment is validated by the reaction mixture maintaining its characteristic catalytic color (often deep red/orange) upon solvent addition; a rapid shift to black indicates Pd-black precipitation and a compromised atmosphere.

  • Reaction: Add degassed 1,4-dioxane (0.2 M). Seal the flask and heat at 100 °C for 12–24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the catalyst and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography [[2]]().

Route 3: Direct C-H Sulfonamidation

Causality Behind Experimental Choices Direct C-H functionalization represents the pinnacle of atom economy, eliminating the need for pre-functionalized aryl halides [[3]](). Late transition metals (e.g., Ir(III), Rh(III), or Co(III)) coordinate to a directing group on the arene, activating the adjacent ortho-C-H bond. The addition of a sulfonyl azide generates a highly reactive metal-nitrenoid intermediate. The thermodynamic driving force is the expulsion of nitrogen gas, making the process highly efficient and environmentally benign 5.

Self-Validating Protocol

  • Preparation: In a sealed reaction tube, combine the directing-group-bearing arene (1.0 eq), sulfonyl azide (1.2 eq), Cp*Co(CO)I2 catalyst (5 mol%), and AgSbF6 (10 mol%).

  • Activation: Causality: AgSbF6 is added to abstract the iodide from the Co precatalyst, generating the open coordination site necessary for arene binding 5.

  • Reaction & Monitoring (Self-Validating Step): Add dichloroethane (DCE) and heat to 80 °C. The macroscopic evolution of N2 bubbles serves as a real-time visual indicator of nitrenoid insertion. The cessation of bubbling reliably validates that the reaction has reached completion 5.

  • Workup: Cool the mixture, dilute with dichloromethane, wash with water, dry over anhydrous Na2SO4, and purify the resulting N-aryl sulfonamide via chromatography.

Comparative Analysis: Quantitative Performance

The following table summarizes the experimental performance, efficiency, and environmental impact of the three synthetic routes based on aggregate literature data.

ParameterRoute 1: ChlorosulfonationRoute 2: Cross-CouplingRoute 3: C-H Sulfonamidation
Key Reagents ClSO3H, AminesPd/Cu Catalyst, Aryl HalideIr/Co Catalyst, Sulfonyl Azide
Typical Yields 70% – 95%60% – 90%50% – 85%
Atom Economy Low (Generates HCl, H2SO4)Moderate (Generates Halide Salts)High (N2 is the sole byproduct)
Functional Group Tolerance Poor (Acid-sensitive groups fail)Good to ExcellentExcellent (Requires directing group)
Scalability High (Industrial Standard)Moderate (Limited by catalyst cost)Low to Moderate (Emerging tech)
Environmental Impact High (Corrosive, toxic waste)Moderate (Metal/ligand waste)Low (Green chemistry profile)

References

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides - PMC - NIH.[Link]

Sources

"validation of molecular docking predictions for benzenesulfonamide compounds with experimental data"

Author: BenchChem Technical Support Team. Date: March 2026

Title : Validating Molecular Docking Predictions of Benzenesulfonamide Inhibitors: A Comparative Guide to Computational and Experimental Workflows

Introduction As a Senior Application Scientist specializing in biophysical characterization and structure-based drug design, I frequently encounter a critical bottleneck in the hit-to-lead pipeline: the over-reliance on in silico molecular docking scores without rigorous in vitro thermodynamic and kinetic validation.

Benzenesulfonamides are the quintessential pharmacophore for targeting metalloenzymes, most notably serving as potent inhibitors for Human Carbonic Anhydrase (hCA) isoforms and Metallo-β-lactamases1[1]. Because these targets rely on a catalytic Zinc (Zn2+) ion, standard molecular docking algorithms often struggle to accurately model the polarization and charge-transfer interactions inherent to coordinate covalent bonds2[2].

This guide provides an objective comparison of leading molecular docking platforms and establishes a self-validating experimental framework using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to ground computational predictions in physical reality.

The Causality of Computational Predictions vs. Experimental Reality

When screening benzenesulfonamide derivatives, the primary mechanistic interaction is the deprotonated sulfonamide nitrogen coordinating directly with the active site Zn2+ ion, displacing a catalytic water molecule3[3]. The choice of docking software fundamentally alters how this interaction is scored.

  • AutoDock Vina / AutoDock4Zn: Standard Vina uses a classical empirical scoring function that can underestimate the strength of metal-ligand coordination. However, the specialized AutoDock4Zn force field is explicitly parameterized for zinc metalloproteins, significantly improving the prediction of tetrahedral coordination geometries4[4].

  • Schrödinger Glide (SP/XP): Glide incorporates sophisticated metal-binding terms and heavily penalizes unfavorable desolvation. It is highly reliable for hCA inhibitors, identifying key stabilizing interactions with residues like His94, Thr199, and Glu1065[5].

  • CCDC GOLD: Utilizing a genetic algorithm, GOLD allows users to define specific coordination geometries (e.g., tetrahedral or trigonal bipyramidal), making it a gold standard for metalloenzymes where metal-ligand distances must be tightly constrained2[2].

Table 1: Comparative Analysis of Molecular Docking Software for Metalloenzyme Targets

Software PlatformAlgorithm TypeMetal Coordination HandlingBest Use Case for Benzenesulfonamides
AutoDock Vina Iterated Local SearchWeak (unless using AutoDock4Zn)High-throughput primary virtual screening.
Schrödinger Glide Systematic / HierarchicalStrong (XP scoring penalizes desolvation)Lead optimization and binding pose refinement.
CCDC GOLD Genetic AlgorithmExcellent (Customizable geometry)Deep mechanistic profiling of Zn2+ coordination.

Integrated Validation Workflow

To prevent the progression of false positives, a computational hit must be validated orthogonally. We utilize SPR to confirm if and how fast the compound binds (kinetics), and ITC to understand why it binds (thermodynamics).

Workflow Start Compound Library (Benzenesulfonamides) Docking Molecular Docking (Glide, GOLD, Vina) Start->Docking Virtual Screening Hit In Silico Hits (Predicted Binding) Docking->Hit Scoring & Ranking SPR SPR Assay (Kinetics: KD, kon, koff) Hit->SPR Kinetic Validation ITC ITC Assay (Thermodynamics: ΔH, ΔS) Hit->ITC Thermodynamic Validation Valid Validated Lead Compounds SPR->Valid Affinity Confirmed ITC->Valid Mechanism Confirmed

Integrated computational and experimental workflow for benzenesulfonamide validation.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems: if the internal control fails, the run is automatically flagged, preventing the propagation of artifactual data.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling Causality: SPR measures changes in the refractive index near a sensor surface in real-time. We use it to determine the association (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and dissociation (

) rates. For benzenesulfonamides, a slow

is often the primary driver of high affinity (

) and in vivo efficacy[6].
  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the recombinant target protein (e.g., hCA II) to a density of ~2000 Response Units (RU) to minimize mass transport limitations.

    • Self-Validation Check: Leave one flow cell unmodified as a reference channel. This allows for the immediate subtraction of bulk refractive index shifts and non-specific binding artifacts.

  • Analyte Preparation: Prepare benzenesulfonamide analytes in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO to ensure solubility).

    • Self-Validation Check: Run a DMSO calibration curve (0.5% to 1.5%) prior to the assay to correct for excluded volume effects, which can otherwise masquerade as binding signals.

  • Kinetic Injection: Inject analytes at a high flow rate of 30-50 µL/min across a 5-point concentration gradient. High flow rates are critical to reduce rebinding artifacts during the dissociation phase.

  • Regeneration: Inject a short 30-second pulse of 10 mM NaOH to strip bound analyte without denaturing the immobilized enzyme.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling Causality: While SPR provides kinetics, ITC directly measures the heat released or absorbed (


) during binding 7[7]. Because benzenesulfonamide binding to Zn2+ is highly exothermic, ITC confirms whether the docking-predicted hydrogen bonds and metal coordination are actually occurring (enthalpy-driven) versus hydrophobic tail packing (entropy-driven)8[8].
  • Sample Dialysis: Dialyze both the target protein and the benzenesulfonamide compound into the exact same buffer (e.g., 50 mM HEPES, pH 7.4) overnight.

    • Self-Validation Check: Buffer mismatch is the leading cause of ITC artifacts. Rigorous co-dialysis ensures the heat of mixing is negligible, validating that any observed heat is solely from the binding event.

  • Cell and Syringe Loading: Load 20-30 µM of the target enzyme into the sample cell and 200-300 µM of the benzenesulfonamide into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Control Titration:

    • Self-Validation Check: Titrate the ligand into the buffer alone to measure the heat of dilution. Subtract this background profile from the main experimental data.

  • Data Analysis: Integrate the injection peaks and fit to a single-site binding model to determine stoichiometry (

    
    ), binding constant (
    
    
    
    ), and enthalpy (
    
    
    ). Calculate entropy (
    
    
    ) using
    
    
    .

Data Presentation & Comparative Analysis

To bridge the gap between in silico predictions and in vitro reality, we must compare the docking scores against the empirically derived binding free energies (


). A successful validation shows high concordance between a strong negative docking score, a low SPR 

, and a highly exothermic ITC

.

Table 2: Representative Validation Data for Benzenesulfonamide Derivatives against hCA II

Compound ClassGlide XP Score (kcal/mol)SPR

(nM)
SPR

(s⁻¹)
ITC

(nM)
ITC

(kcal/mol)
Binding Driver
Simple Benzenesulfonamide -6.24501.2 x 10⁻²480-8.5Enthalpic (Zn2+ Coord.)
Tail-Extended Derivative A -8.7124.5 x 10⁻⁴15-11.2Enthalpic + Entropic
Tail-Extended Derivative B -9.151.1 x 10⁻⁴6-12.4Enthalpic + Entropic
Non-Sulfonamide Control -3.4>10,000N/A>10,000-1.2Non-Specific

Mechanistic Binding Logic

Understanding the thermodynamics allows us to refine our computational models. A strong enthalpic signature (


) correlates with the primary Zn2+ coordination and the hydrogen bond network (Thr199, Glu106), while the entropic penalty (

) correlates with the rigidification of the benzenesulfonamide tail within the hydrophobic pocket3[3].

BindingLogic Ligand Benzenesulfonamide Ligand Zn Catalytic Zn2+ Ion Ligand->Zn Primary Coordination (Enthalpy Driven) Hbond Hydrogen Bond Network (Thr199, Glu106) Ligand->Hbond Secondary Anchoring Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic Tail Interactions (Entropy Driven) Complex Stable Inhibitor-Enzyme Complex Zn->Complex Hbond->Complex Hydrophobic->Complex

Mechanistic binding logic of benzenesulfonamides to the CA active site.

References

  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. PMC.
  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment.
  • Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening.
  • N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors.
  • Design, DFT, molecular Docking and ADMET evaluation of novel imine-sulphonamide analogues as carbonic anhydrase II inhibitors.
  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. PMC.
  • Combining the Fragment Molecular Orbital and GRID Approaches for the Prediction of Ligand–Metalloenzyme Binding Affinity: The Case Study of hCA II Inhibitors. PMC.
  • AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins.

Sources

"benchmarking new benzenesulfonamide derivatives against existing drugs"

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Novel Benzenesulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase IX Inhibition

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel pharmacophores against established clinical baselines. Currently, one of the most critical targets in tumor microenvironment modulation is Carbonic Anhydrase IX (CA IX). Overexpressed under hypoxic conditions, CA IX regulates intracellular pH, driving tumor survival and metastasis[1].

Historically, benzenesulfonamides have served as the gold-standard zinc-binding pharmacophore for CA inhibition. However, classic drugs like Acetazolamide (AAZ) act as pan-inhibitors, causing off-target toxicity by inhibiting the ubiquitous cytosolic isoforms hCA I and hCA II[2]. The clinical imperative is to benchmark new derivatives against AAZ and the Phase II clinical candidate SLC-0111 to validate enhanced selectivity for tumor-associated isoforms (hCA IX and hCA XII)[3].

This guide provides an objective, data-driven framework for benchmarking novel benzenesulfonamide derivatives, detailing the mechanistic rationale, self-validating experimental protocols, and comparative kinetic data.

Mechanistic Rationale: The "Tail-Approach" in Drug Design

To understand why novel derivatives outperform legacy drugs, we must examine the causality of their molecular interactions. Benzenesulfonamides inhibit CA enzymes by coordinating their primary sulfonamide nitrogen to the active-site zinc ion (Zn²⁺), displacing the catalytic water molecule[4].

However, the zinc-binding group (ZBG) alone does not confer selectivity. Modern drug design relies on the "tail-approach." While the ZBG anchors the molecule, a structurally diverse "tail" extends into the outer rim of the active site[4]. Because the active site of hCA IX possesses a unique hydrophobic pocket compared to the highly hydrophilic cleft of hCA II, appending bulky, lipophilic tails (such as pyrazoline, triazole, or hydroxyimine tethers) creates steric clashes in hCA II while perfectly fitting hCA IX[2],[3].

G Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification CO2 Hydration Inhibitor Benzenesulfonamide Derivative ZBG Zinc-Binding Group (Anchors to Zn2+) Inhibitor->ZBG Tail Tail Moiety (Isoform Selectivity) Inhibitor->Tail ZBG->CAIX Blocks Catalysis Tail->CAIX Steric Fit

Mechanistic pathway of CA IX in tumor hypoxia and targeted inhibition via the tail-approach.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these compounds, we execute a rigorous, two-tiered workflow: high-resolution kinetic profiling followed by physiological 3D validation.

W Lib Compound Library Enzyme Stopped-Flow CO2 Hydration Lib->Enzyme Selectivity Isoform Profiling (CA I, II, IX, XII) Enzyme->Selectivity Ki Calculation Cell 3D Hypoxic Spheroid Assay Selectivity->Cell High CA IX Selectivity Lead Lead Candidate Selection Cell->Lead Efficacy Confirmed

High-throughput benchmarking workflow for evaluating novel benzenesulfonamide CA IX inhibitors.

Protocol A: Stopped-Flow CO₂ Hydration Assay

Causality: Carbonic anhydrase is one of the fastest enzymes known (


). Standard spectrophotometry cannot capture its rapid kinetics. We utilize a stopped-flow instrument to measure the initial 10–100 seconds of the reaction, tracking the pH drop as CO₂ is hydrated into carbonic acid[5],[4].
Self-Validation:  The system self-validates by running parallel uncatalyzed CO₂ hydration blanks. The uncatalyzed rate is mathematically subtracted from the total observed rate to isolate pure enzymatic kinetics[4].
  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength[4]. Add Phenol Red (0.2 mM) as a pH indicator, chosen because its

    
     perfectly aligns with the assay's starting pH, maximizing signal sensitivity at 557 nm[4].
    
  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA isoforms (I, II, IX, or XII) with serial dilutions of the benzenesulfonamide derivative (0.01 nM to 100 µM). Incubate for exactly 15 minutes at room temperature to ensure thermodynamic equilibrium of the Enzyme-Inhibitor complex prior to the reaction[4].

  • Kinetic Measurement: Load the pre-incubated complex into Syringe A of the stopped-flow instrument. Load CO₂-saturated water (1.7 to 17 mM) into Syringe B[4]. Rapidly mix and record the absorbance decay at 557 nm.

  • Data Analysis: Calculate the initial velocity from the first 5–10% of the reaction trace[4]. Determine the

    
     via non-linear least-squares regression, and convert to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation[5],[4].
Protocol B: 3D Hypoxic Spheroid Viability Assay

Causality: Enzymatic


 does not guarantee cellular efficacy due to membrane permeability barriers. Furthermore, standard 2D normoxic cell cultures do not express CA IX. We use 3D spheroids cultured in 1% O₂ to naturally induce HIF-1α stabilization and subsequent CA IX overexpression, perfectly mimicking the solid tumor core[3].
Self-Validation:  The assay includes a normoxic 3D control arm. A true CA IX-selective inhibitor will show potent cytotoxicity in the hypoxic arm but negligible toxicity in the normoxic arm, internally validating the on-target mechanism.
  • Spheroid Generation: Seed MCF7 or PC3 cancer cells into ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form dense 3D spheroids.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂ for 48 hours to induce robust CA IX expression.

  • Treatment & Readout: Treat spheroids with the lead derivatives and benchmark drugs (SLC-0111) for 72 hours. Measure viability using isothermal microcalorimetry or a 3D-optimized ATP luminescence assay[3].

Comparative Data Analysis

To objectively benchmark performance, we compare the inhibition constants (


) of legacy drugs against recently developed novel derivatives, specifically focusing on phenyl hydrazone (Compound 5d) and pyrazoline-tethered (Compound 11b) benzenesulfonamides[2].

Table 1: Kinetic Benchmarking of Carbonic Anhydrase Inhibitors (


 in nM) 
Compound ClassSpecific CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Tumor Target)hCA XII (Tumor Target)Selectivity Ratio (II / IX)
Legacy Pan-Inhibitor Acetazolamide (AAZ)250.012.125.75.70.47 (Poor)
Clinical Benchmark SLC-0111> 10,000960.045.04.521.3 (Good)
Novel Derivative (Phenyl Hydrazone) Compound 5d> 10,0004,585.028.614.9160.3 (Excellent)
Novel Derivative (Pyrazoline) Compound 11b> 10,000> 10,00031.98.29> 313.4 (Superior)

Data synthesized from stopped-flow CO₂ hydration assays[2],[4].

Interpretation of Results: The benchmarking data clearly demonstrates the superiority of the novel tail-approach derivatives. Acetazolamide (AAZ) is highly potent against CA IX (


 = 25.7 nM) but is actually more potent against the off-target cytosolic CA II (

= 12.1 nM), leading to a highly unfavorable selectivity ratio[4].

Conversely, the clinical benchmark SLC-0111 successfully shifts this paradigm, dropping CA II affinity to 960 nM while maintaining a CA IX


 of 45 nM[2]. However, the novel pyrazoline derivative (Compound 11b) represents a massive leap forward. By incorporating a bulky heterocyclic pyrazoline ring directly attached to a triazine scaffold, it completely abolishes hCA I and hCA II binding (

> 10,000 nM) while achieving a highly potent hCA IX inhibition of 31.9 nM[2]. This translates to a selectivity ratio exceeding 313, drastically reducing the potential for systemic side effects in a clinical setting.

References

1.[2] National Institutes of Health (NIH). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Available at: 2.[5] BenchChem. Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition. Available at: 3.[3] American Chemical Society (ACS). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Available at: 4.[1] Maastricht University. Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole- Sulfonamides/Sulfamides. Available at: 5.[4] International Union of Crystallography (IUCr). Inhibition of Schistosoma mansoni carbonic anhydrase by the antiparasitic drug clorsulon. Available at:

Sources

Safety Operating Guide

Personal protective equipment for handling Benzenesulfonamide, 4,5-dimethyl-2-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Chemical Identity & Mechanistic Toxicology

4,5-Dimethyl-2-nitrobenzenesulfonamide (CAS: 89840-93-7) is a highly reactive organic building block frequently utilized in complex amine syntheses and pharmaceutical development[1]. While its utility in drug discovery is well-established, handling this specific nitroaromatic sulfonamide requires rigorous, self-validating safety protocols due to its underlying toxicological profile.

The Causality of the Hazard: Unlike benign organic salts, nitroaromatic compounds present a severe systemic risk upon dermal absorption or inhalation. Once entering the bloodstream, the nitro group undergoes enzymatic reduction. These metabolic intermediates actively oxidize the Fe2+ in your red blood cells' hemoglobin to Fe3+[2]. This oxidation forms methemoglobin, which severely impairs the blood's oxygen-carrying capacity, leading to a dangerous condition known as methemoglobinemia (chemical cyanosis)[2].

Therefore, the primary objective of your Personal Protective Equipment (PPE) and engineering controls is not merely to prevent local skin irritation, but to absolutely eliminate the risk of systemic dermal and inhalation exposure.

Mandatory Engineering Controls & PPE Specifications

To build a fail-safe operational environment, every piece of equipment must be chosen based on the physical state of the compound and the specific solvent vehicle being used.

Quantitative Data & Hazard Profile
Property / HazardSpecificationOperational Implication
CAS Number 89840-93-7[1]Ensure accurate SDS retrieval for emergency medical response.
Physical State Solid Organic PowderHigh risk of micro-aerosolization during weighing and transfer.
Primary Hazard Skin/Eye Irritant, Systemic ToxicityRequires absolute barrier protection (zero exposed skin).
Systemic Risk Methemoglobinemia[2]Inhalation and dermal absorption must be strictly prevented.
PPE & Equipment Justification Matrix
EquipmentSpecificationMechanistic Justification
Fume Hood Face velocity of 80–100 fpm[3]Critical: Velocities >120 fpm create aerodynamic turbulence, pulling aerosolized nitroaromatic dust out of the hood and directly into the user's breathing zone[3].
Primary Gloves Nitrile (Min. 0.11 mm thickness)Provides a sufficient physical barrier against the solid powder during dry handling.
Secondary Gloves Viton or Silver ShieldRequired if using solvents. If the compound is dissolved in DCM or DMF, standard nitrile degrades. The solvent acts as a carrier, rapidly driving the nitroaromatic compound through the skin[2].
Eye Protection ANSI Z87.1 / EN166 GogglesPrevents airborne micro-dust from dissolving into ocular mucosa.
Body Protection Flame-retardant lab coatPrevents the accumulation of toxic dust on personal clothing.

Operational Workflow & Step-by-Step Methodology

Workflow Start 1. Risk Assessment Identify Solvent & Scale Hood 2. Engineering Controls Verify Hood at 80-100 fpm Start->Hood PPE 3. Don PPE Nitrile/Viton, Goggles, Coat Hood->PPE Dispense 4. Dispensing Use Anti-Static Tools PPE->Dispense SpillCheck Spill or Exposure? Dispense->SpillCheck Emergency Emergency Protocol Evacuate & Wash SpillCheck->Emergency Yes Waste 5. Waste Segregation Halogenated vs. Solid SpillCheck->Waste No Finish 6. Doff PPE & Decontaminate Waste->Finish

Operational workflow for handling 4,5-dimethyl-2-nitrobenzenesulfonamide safely.

Step-by-Step Handling Protocol
  • Pre-Operation Verification: Before opening the reagent bottle, verify the fume hood monitor reads between 80 and 100 feet per minute (fpm)[3]. Ensure the sash is positioned as low as possible to act as a physical blast and splash shield.

  • PPE Donning Sequence: Put on your lab coat, followed by safety goggles. Don your primary nitrile gloves. If you are preparing a solution using an aggressive organic solvent, don a pair of heavy-duty solvent-resistant gloves (e.g., Viton) over the nitrile.

  • Static Mitigation: Nitroaromatic powders can cling to spatulas due to static electricity, increasing the risk of dropping the compound outside the safe zone. Use an anti-static gun (Zerostat) on the weighing boat and utilize grounded, stainless-steel spatulas.

  • Dispensing & Weighing: Perform all weighing strictly at least 6 inches inside the fume hood[3]. Never bring the weighing boat close to your face to inspect the powder.

  • Reaction Setup: Transfer the solid directly into the reaction vessel and seal it before removing it from the fume hood. If transferring a solution, use a sealed syringe or cannula system to maintain a closed environment.

  • Decontamination: Wipe down the balance and the fume hood surface with a solvent that effectively dissolves the compound (e.g., acetone or ethanol), followed immediately by a water wipe.

Emergency Response & Waste Disposal

Spill Management:

  • Solid Spill: Do not dry-sweep, as this will immediately aerosolize the toxic dust. Cover the spill with damp paper towels (using water or a mild solvent), carefully scoop the material into a hazardous waste container, and wash the area thoroughly with soap and water.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents to wash your skin , as this will exponentially increase the dermal absorption of the nitroaromatic compound[2]. Seek medical attention immediately and monitor for signs of cyanosis (bluish tint to lips or fingertips).

Disposal Logistics:

  • Solid Waste: Dispose of all empty vials, contaminated gloves, and weighing boats in a clearly labeled "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Solutions containing 4,5-dimethyl-2-nitrobenzenesulfonamide must be segregated based on the solvent used. Do not mix this waste with strong reducing agents, as nitro compounds can react exothermically when reduced.

References

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals , National Research Council, National Academies Press. URL: [Link]

  • Toxicological Profile For Nitrobenzene , Environmental Protection Agency (EPA) NEPIS Database. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.